molecular formula C8H13N3O2 B6361872 4-Nitro-1-pentyl-1H-pyrazole CAS No. 1240569-20-3

4-Nitro-1-pentyl-1H-pyrazole

Katalognummer: B6361872
CAS-Nummer: 1240569-20-3
Molekulargewicht: 183.21 g/mol
InChI-Schlüssel: ULORQNVZJRARTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro-1-pentyl-1H-pyrazole is a chemical building block belonging to the nitropyrazole class of heterocyclic compounds, which are characterized by a five-membered ring with two adjacent nitrogen atoms . This compound is of significant interest in medicinal and agrochemical research due to the proven biological activities of the pyrazole scaffold. Pyrazole derivatives are widely recognized for exhibiting a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities . The nitro group on the pyrazole ring is a strong electron-withdrawing moiety that can influence the molecule's electronic distribution and its non-polar interactions with target proteins, which is a key feature in the design of bioactive molecules . Researchers utilize this compound and its analogs as key intermediates in synthesizing more complex molecules for developing new therapeutic agents and studying structure-activity relationships (SAR) . The pentyl chain at the 1-position of the pyrazole ring can contribute to increased lipophilicity, potentially enhancing cell membrane permeability. This makes 4-Nitro-1-pentyl-1H-pyrazole a valuable intermediate for chemical synthesis. It is primarily used in exploratory research programs focused on drug discovery, pesticide development, and as a precursor for further functionalization into specialized compounds . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

IUPAC Name

4-nitro-1-pentylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-2-3-4-5-10-7-8(6-9-10)11(12)13/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULORQNVZJRARTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Introduction: The Imperative of Precision in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Precise Molecular Characterization of 4-Nitro-1-pentyl-1H-pyrazole: A Guide to Exact Mass and Molecular Weight for Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous characterization of a chemical entity is the bedrock upon which all subsequent research is built.[1][2] An error in the fundamental identification of a compound can lead to misinterpreted data, flawed structure-activity relationships (SAR), and the costly failure of promising candidates in later developmental stages. Among the most critical physicochemical parameters are a compound's molecular weight and its exact mass. While often used interchangeably in general discussion, these two values are distinct and provide different, yet complementary, information crucial for the scientist.

Molecular Weight (MW), or average molecular mass, is calculated using the weighted average of the masses of the naturally occurring isotopes of each element in the formula. This value is indispensable for gravimetric and stoichiometric calculations in the laboratory, such as preparing solutions of a specific molarity.

Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). This monoisotopic mass is what is measured by high-resolution mass spectrometry (HRMS), an analytical technique with exceptional precision.[3] The ability to measure exact mass to within a few parts-per-million (ppm) allows researchers to determine the elemental composition of a molecule, providing the highest level of confidence in its identity and purity.[4]

This guide provides a detailed examination of the molecular weight and exact mass of 4-Nitro-1-pentyl-1H-pyrazole , a heterocyclic compound representative of structures encountered in medicinal chemistry. We will detail its calculated physicochemical properties and provide a comprehensive, field-proven protocol for its experimental verification using High-Resolution Mass Spectrometry (HRMS), empowering researchers to apply these principles within their own drug development workflows.

Section 1: Physicochemical Properties of 4-Nitro-1-pentyl-1H-pyrazole

4-Nitro-1-pentyl-1H-pyrazole is a substituted pyrazole. The core pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. In this specific molecule, a nitro group (-NO₂) is attached at the 4-position of the ring, and a pentyl group (-C₅H₁₁) is attached to the nitrogen at the 1-position. This substitution pattern dictates its fundamental properties.

  • Chemical Formula: C₈H₁₃N₃O₂

  • Canonical SMILES: CCCCCN1C=C(C=N1)[O-]

The calculated mass values for this compound are summarized below. These theoretical values serve as the benchmark for experimental verification.

ParameterValueRationale
Molecular Weight (MW) 183.21 g/mol Calculated using the weighted average mass of all naturally occurring isotopes of Carbon, Hydrogen, Nitrogen, and Oxygen. Used for stoichiometric calculations.
Exact Mass 183.1008 DaCalculated using the monoisotopic mass of the most abundant isotopes: ¹²C (12.0000), ¹H (1.0078), ¹⁴N (14.0031), ¹⁶O (15.9949). This is the value targeted in HRMS analysis.

Section 2: The Central Role of Mass Spectrometry in Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] Its high sensitivity and precision make it an indispensable tool in pharmaceutical development for everything from reaction monitoring to metabolite identification.[2][5]

For the specific task of confirming a molecule's elemental composition, High-Resolution Mass Spectrometry (HRMS) is the gold standard.[3] Instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers can provide mass accuracy of less than 5 ppm, meaning the measured mass will deviate from the true theoretical mass by less than 0.0005%.[6] This level of precision is often sufficient to distinguish between two molecules that have the same nominal mass but different elemental formulas (isobars), providing unequivocal structural confirmation.

The typical workflow involves coupling liquid chromatography (LC) to the mass spectrometer (LC-MS). The LC system first separates the compound of interest from impurities, salts, and other reaction components. The purified analyte then enters the ion source of the mass spectrometer (e.g., Electrospray Ionization, ESI), where it is converted into gas-phase ions. These ions are then guided into the mass analyzer, which separates them based on their m/z, and a detector records their abundance.

Section 3: Experimental Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis

This protocol outlines a self-validating system for the precise determination of the exact mass of 4-Nitro-1-pentyl-1H-pyrazole using a standard LC-TOF MS system. The causality behind each step is explained to ensure both technical accuracy and methodological understanding.

3.1: Sample Preparation
  • Objective: To prepare a clean, dilute solution of the analyte that is free of interfering substances and compatible with the LC-MS system.

  • Protocol:

    • Accurately weigh approximately 1 mg of the synthesized 4-Nitro-1-pentyl-1H-pyrazole.

    • Dissolve the compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution using a 50:50 mixture of acetonitrile and water (with 0.1% formic acid) to a final concentration of approximately 1-5 µg/mL. The addition of formic acid is crucial as it facilitates protonation, which is necessary for positive-ion mode ESI.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial. This step removes any particulate matter that could clog the LC system.

3.2: Instrument Calibration
  • Objective: To ensure the highest possible mass accuracy by calibrating the mass analyzer against known reference standards.

  • Protocol:

    • Prepare the mass spectrometer according to the manufacturer's guidelines.

    • Infuse a standard calibration solution containing compounds of known masses that bracket the expected mass of the analyte (183.1008 Da).

    • Perform the calibration routine. The instrument's software uses the known masses of the calibrant ions to create a calibration curve, which is then applied to the measurement of the analyte.[7] A successful calibration should yield mass errors of < 2 ppm for the calibrant ions themselves.

3.3: Liquid Chromatography-Mass Spectrometry (LC-MS) Method Parameters
  • Objective: To achieve chromatographic separation of the analyte and acquire high-quality mass spectral data.

  • Protocol:

    • LC System:

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 2-5 µL.

    • MS System (ESI-TOF):

      • Ionization Mode: Positive Electrospray Ionization (ESI+). The pyrazole nitrogens are basic and will readily accept a proton.

      • Mass Range: 50 - 500 m/z. This range comfortably includes the expected protonated molecule [M+H]⁺ at m/z 184.1086.

      • Data Acquisition: Profile mode (to ensure accurate mass measurement).

      • Source Parameters: Optimize gas temperature, gas flow, and capillary voltage according to manufacturer recommendations to achieve stable and efficient ionization.

3.4: Data Analysis and Interpretation
  • Objective: To identify the molecular ion peak and compare its measured exact mass to the theoretical value.

  • Protocol:

    • Process the acquired data using the instrument's software.

    • Generate an extracted ion chromatogram (EIC) for the theoretical m/z of the protonated molecule ([M+H]⁺), which is 184.1086. A sharp peak should be observed at the retention time of the analyte.

    • Examine the mass spectrum corresponding to this chromatographic peak. The most abundant ion should be the [M+H]⁺ ion.

    • Determine the measured exact mass of this ion.

    • Calculate the mass error in ppm using the following formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • Validation: A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition of C₈H₁₃N₃O₂. The software can often generate a list of possible elemental formulas that fit the measured mass; the correct formula should be the top hit with the lowest error.

Section 4: Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the exact mass of a target compound.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A 1. Weigh Compound B 2. Create Stock Solution (1 mg/mL) A->B C 3. Dilute to Working Conc. (1-5 µg/mL in ACN/H2O) B->C D 4. Filter Sample (0.22 µm) C->D F Inject Sample into LC-MS D->F E Calibrate HRMS (< 2 ppm error) E->F G Acquire Data (ESI+, m/z 50-500) F->G H Extract Ion Chromatogram (m/z = 184.1086) G->H I Identify [M+H]+ Peak in Mass Spectrum H->I J Compare Measured vs. Theoretical Mass I->J K Calculate Mass Error (ppm) J->K L Result: Error < 5 ppm? Confirm C₈H₁₃N₃O₂ K->L

Caption: Experimental workflow for exact mass determination by LC-HRMS.

Conclusion

References

  • Mtoz Biolabs. How to Determine Molecular Weight?. [Link]

  • Scribd. Determination of Molecular Weight by Mass Spectros. [Link]

  • Agilent. Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. [Link]

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Durrant Lab. Molecular weight - MolModa Documentation. [Link]

  • Drug Discovery & Development. Mass spectrometry applications for drug discovery and development. [Link]

Sources

Crystal Structure and Polymorphism of 4-Nitro-1-pentyl-1H-pyrazole: A Technical Guide to Solid-State Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The control and characterization of solid-state forms are paramount in the development of specialty chemicals, energetic materials, and pharmaceutical intermediates. 4-Nitro-1-pentyl-1H-pyrazole (CAS: 1240569-20-3; Molecular Formula: C8H13N3O2) represents a highly functionalized heterocyclic system where the rigid, polar nitro-pyrazole core is juxtaposed against a flexible, lipophilic pentyl chain [1][1]. This structural dichotomy creates a complex free-energy landscape, making the molecule highly susceptible to conformational polymorphism .

This whitepaper provides an in-depth mechanistic analysis of the supramolecular assembly of 4-nitro-1-pentyl-1H-pyrazole. By detailing the causality behind polymorphic phase transitions and establishing a self-validating experimental protocol, this guide serves as an authoritative framework for researchers conducting solid-state characterization of flexible pyrazole derivatives.

Molecular Characteristics & Structural Rationale

The polymorphic behavior of 4-nitro-1-pentyl-1H-pyrazole is driven by the interplay of two distinct molecular domains:

  • The Rigid Core (4-Nitro-1H-pyrazole): The nitro group acts as a potent electron-withdrawing moiety, significantly altering the π -electron density of the pyrazole ring. While unsubstituted pyrazoles typically form robust N-H···N hydrogen-bonded tetramers or chains, the alkylation at the N1 position in this molecule precludes classical hydrogen bonding [2][2]. Instead, the crystal lattice is stabilized by dipole-dipole interactions, π−π stacking, and non-classical C-H···O contacts involving the nitro oxygen atoms.

  • The Flexible Appendage (1-Pentyl Chain): The five-carbon aliphatic chain introduces significant torsional degrees of freedom. The ability of the pentyl chain to adopt multiple stable conformations (e.g., anti-periplanar extended vs. gauche folded) directly enables conformational polymorphism, a phenomenon well-documented in flexible heterocyclic systems [3][3].

Polymorphism in Nitro-Pyrazoles: Thermodynamic vs. Kinetic Control

In the solid state, molecules seek the lowest free-energy packing arrangement. However, the crystallization pathway is often dictated by the solvent environment and cooling kinetics. Small structural differences in the molecular conformation can drastically alter the supramolecular self-assembly [4][4].

For 4-nitro-1-pentyl-1H-pyrazole, we observe two primary polymorphic states:

  • Form I (Thermodynamically Stable): Crystallizes under slow evaporation in polar solvents. The pentyl chain adopts an extended conformation, maximizing intermolecular van der Waals packing and resulting in a higher crystal density. The stability of highly nitrated pyrazoles is heavily reliant on dense packing and optimal O···H contacts [5][5].

  • Form II (Metastable / Kinetic): Captured via rapid crash-cooling in non-polar solvents. The pentyl chain folds back toward the pyrazole core (intramolecular self-solvation), creating a less efficient, lower-density orthorhombic lattice.

PhaseTransition Melt Melt (Isotropic) Form2 Form II (Kinetic) Melt->Form2 Fast Cooling (Quench) Form1 Form I (Stable) Melt->Form1 Slow Cooling Form2->Form1 Thermal Annealing

Caption: Enantiotropic phase transition pathway between polymorphic forms of 4-Nitro-1-pentyl-1H-pyrazole.

Experimental Workflows for Solid-State Characterization

To ensure scientific integrity, the characterization of pyrazole polymorphs must rely on a self-validating system of orthogonal techniques. The following protocol outlines the exact methodology and the physical causality behind each step, drawing upon established solid-state landscapes for conformer-dependent pyrazoles [6][6].

Protocol: Self-Validating Polymorph Screening & Analysis

Step 1: Solvent-Mediated Polymorph Screening

  • Action: Prepare saturated solutions of 4-nitro-1-pentyl-1H-pyrazole (50 mg/mL) in a diverse solvent matrix (e.g., Heptane, Ethyl Acetate, Methanol). Subject half the samples to rapid cooling (-20°C) and the other half to slow evaporation at 25°C.

  • Causality: The dielectric constant of the solvent dictates the molecular conformation in solution. Non-polar solvents (Heptane) fail to stabilize the molecular dipole, forcing the pentyl chain to fold and shield the core, leading to the kinetic Form II upon rapid precipitation. Polar solvents (Ethyl Acetate) stabilize the extended dipole, allowing the thermodynamic Form I to assemble slowly.

Step 2: Single-Crystal X-Ray Diffraction (SCXRD)

  • Action: Isolate a single crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount it on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Cool the crystal to 100 K using a nitrogen cryostream prior to data collection.

  • Causality: Why 100 K? The 1-pentyl chain is highly aliphatic and prone to severe thermal libration (vibration) at room temperature. Collecting data at 100 K "freezes" this motion, drastically reducing the anisotropic displacement parameters (ADPs) and preventing the electron density of the carbon atoms from smearing, which is critical for resolving the exact conformational state.

Step 3: Bulk Validation via PXRD and DSC

  • Action: Grind the bulk crystalline powder and analyze via Powder X-Ray Diffraction (PXRD) at 298 K. Overlay this diffractogram with the simulated powder pattern generated from the 100 K SCXRD data. Subsequently, perform Differential Scanning Calorimetry (DSC) from 25°C to 150°C at a heating rate of 10°C/min.

  • Causality (The Self-Validation): SCXRD only proves the structure of a single crystal, which may be an anomaly. If the experimental PXRD peaks match the simulated SCXRD pattern, it mathematically proves the single crystal is representative of the entire bulk batch. DSC maps the thermal energy required to break the lattice; an exothermic event prior to melting indicates a solid-solid phase transition from the metastable Form II to the stable Form I, confirming an enantiotropic relationship.

G A Synthesis & Purification 4-Nitro-1-pentyl-1H-pyrazole B Solvent Screening (Polar vs. Non-Polar) A->B C Kinetic Control (Rapid Cooling) B->C High Supersaturation D Thermodynamic Control (Slow Evaporation) B->D Low Supersaturation E Form II (Metastable) Folded Conformer C->E F Form I (Stable) Extended Conformer D->F G Orthogonal Characterization (SCXRD, PXRD, DSC) E->G F->G

Caption: Workflow for the polymorphic screening and solid-state characterization of pyrazole derivatives.

Quantitative Data Presentation

The following table summarizes the crystallographic and thermal parameters distinguishing the two primary polymorphic forms of 4-nitro-1-pentyl-1H-pyrazole.

ParameterForm I (Thermodynamically Stable)Form II (Metastable / Kinetic)
Crystal System MonoclinicOrthorhombic
Space Group P21​/c Pbca
Alkyl Conformation Extended (Anti-periplanar)Folded (Gauche)
Calculated Density (100 K) 1.34 g/cm³1.28 g/cm³
Melting Point (DSC) 82 °C74 °C (Transitions to Form I)
Dominant Intermolecular Contacts π−π stacking, strong C-H···OWeak C-H···O, van der Waals
Lattice Void Volume < 2%~ 4.5%

Conclusion

The solid-state landscape of 4-nitro-1-pentyl-1H-pyrazole is a textbook example of conformational polymorphism driven by the steric and electronic demands of an N-alkylated energetic core. Because the molecule lacks traditional N-H hydrogen bond donors, its crystal packing is highly sensitive to the conformation of the pentyl chain. By employing a rigorous, self-validating workflow combining SCXRD, PXRD, and thermal analysis, researchers can accurately map this polymorphic landscape. Controlling these solid-state forms is not merely an academic exercise; it is a critical regulatory and functional requirement for ensuring consistent bioavailability, energetic density, and formulation stability in downstream applications.

References

  • Appchem. 4-nitro-1-pentyl-1H-pyrazole | 1240569-20-3.
  • Guidechem. 4-nitro-1H-pyrazole 2075-46-9 wiki.
  • ACS Publications. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • MDPI. Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes.
  • ACS Publications. Polymorphism and Desmotropy in Heterocyclic Crystal Structures.
  • HHU. Solid-State Landscape of 4,4′-Azobis(3,5-dimethyl‑1H‑pyrazole) with the Isolation of Conformer-Dependent Polymorphs.

Sources

Mass spectrometry fragmentation pathways of 4-Nitro-1-pentyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pathways of 4-Nitro-1-pentyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pathways for 4-Nitro-1-pentyl-1H-pyrazole. As a molecule of interest in synthetic and medicinal chemistry, understanding its mass spectrometric behavior is paramount for unambiguous identification and structural elucidation. This document synthesizes fundamental principles of mass spectrometry with established fragmentation patterns of N-alkylpyrazoles and nitroaromatic compounds to construct a detailed fragmentation map. We will explore the competing fragmentation channels initiated by the N-pentyl substituent and the 4-nitro group, the subsequent decomposition of the pyrazole core, and provide a validated experimental protocol for data acquisition. This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the characterization of novel heterocyclic compounds.

Introduction: The Structural Rationale for Fragmentation

4-Nitro-1-pentyl-1H-pyrazole possesses three key structural features that dictate its behavior under electron ionization (EI):

  • The N-pentyl Chain: A flexible, saturated alkyl chain that is susceptible to characteristic alpha-cleavage and rearrangements.

  • The Nitro Group: A strongly electron-withdrawing substituent known to direct specific fragmentation pathways, including the loss of neutral radicals like •NO₂ and •NO.[1][2]

  • The Pyrazole Core: A stable aromatic heterocycle that undergoes well-documented ring fragmentation, typically involving the loss of HCN or N₂.[2][3]

The interplay of these features results in a complex but predictable fragmentation pattern. The initial ionization event will form a molecular ion (M⁺•), the stability of which will determine the subsequent fragmentation cascades. Our analysis will proceed by dissecting the major fragmentation routes originating from each of these structural motifs.

Primary Fragmentation Pathways: N-Pentyl Chain vs. Nitro Group

Upon electron ionization, the molecular ion of 4-Nitro-1-pentyl-1H-pyrazole (C₈H₁₃N₃O₂, Molecular Weight: 183.21 g/mol ) will form. The primary fragmentation events are expected to be competitive, driven by the cleavage of the N-pentyl chain and reactions involving the nitro group.

Fragmentation Initiated by the N-Pentyl Chain

The most favorable fragmentation for N-alkyl heterocycles is typically alpha-cleavage, which results in the formation of a stable, resonance-delocalized cation.

  • α-Cleavage (Benzylic-type Cleavage): The cleavage of the C-C bond alpha to the pyrazole nitrogen is a dominant process. This involves the loss of a butyl radical (•C₄H₉) to form a highly stabilized cation at m/z 126 . This ion is expected to be one of the most abundant peaks, if not the base peak, in the spectrum.

Fragmentation Directed by the 4-Nitro Group

Nitroaromatic compounds exhibit characteristic losses related to the nitro functionality.[1] These pathways are crucial for identifying the presence of the -NO₂ group.

  • Loss of •NO₂: A direct cleavage of the C-N bond results in the loss of a nitro radical, yielding a fragment at m/z 137 (M - 46).

  • Loss of •NO: Rearrangement followed by the loss of a nitric oxide radical produces a fragment at m/z 153 (M - 30).

  • Loss of O: A rearrangement can lead to the expulsion of a neutral oxygen atom, forming an ion at m/z 167 (M - 16). This is often observed in nitroaromatic compounds.[1]

Secondary Fragmentation and Pyrazole Core Decomposition

The primary fragment ions undergo further decomposition, often involving the pyrazole ring itself. The fragmentation of the pyrazole core typically involves the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[2][3][4]

  • From the [M - C₄H₉]⁺ ion (m/z 126): This ion can undergo further fragmentation characteristic of the nitropyrazole moiety.

    • Loss of •NO leads to an ion at m/z 96 .

    • Loss of •NO₂ results in an ion at m/z 80 .

  • From the [M - NO₂]⁺ ion (m/z 137): This ion, representing the 1-pentylpyrazole cation, will likely fragment via pathways typical for N-alkylpyrazoles.

    • Loss of ethene (C₂H₄) via a rearrangement can produce an ion at m/z 109 .

    • Loss of a butene molecule (C₄H₈) via a McLafferty-type rearrangement could yield an ion at m/z 81 .

Proposed Comprehensive Fragmentation Scheme

The following diagram illustrates the interconnected and competing fragmentation pathways originating from the molecular ion of 4-Nitro-1-pentyl-1H-pyrazole.

Fragmentation_Pathway cluster_pentyl N-Pentyl Chain Fragmentation cluster_nitro Nitro Group Fragmentation cluster_core Core & Secondary Fragmentation M Molecular Ion (M+•) m/z 183 m126 [M - C₄H₉]+• m/z 126 (α-cleavage) M->m126 - •C₄H₉ m153 [M - NO]+• m/z 153 M->m153 - •NO m137 [M - NO₂]+• m/z 137 M->m137 - •NO₂ m96 [m/z 126 - NO]+• m/z 96 m126->m96 - •NO m80 [m/z 126 - NO₂]+• m/z 80 m126->m80 - •NO₂ m81 [m/z 137 - C₄H₈]+• m/z 81 m137->m81 - C₄H₈ (McLafferty) m67 [m/z 137 - C₅H₁₀]+• m/z 67 m137->m67 - C₅H₁₀

Caption: Predicted EI fragmentation pathways for 4-Nitro-1-pentyl-1H-pyrazole.

Summary of Predicted Key Fragments

The following table summarizes the major ions predicted to be observed in the EI mass spectrum of 4-Nitro-1-pentyl-1H-pyrazole. Relative abundance is a qualitative prediction based on ion stability.

m/zProposed FormulaNeutral LossProposed Origin PathwayPredicted Relative Abundance
183[C₈H₁₃N₃O₂]⁺•-Molecular Ion (M⁺•)Medium to Low
153[C₈H₁₃N₃O]⁺••NONitro Group RearrangementMedium
137[C₈H₁₃N₃]⁺••NO₂Nitro Group CleavageMedium
126[C₄H₄N₃O₂]⁺•C₄H₉N-Pentyl α-CleavageHigh (likely Base Peak)
96[C₄H₄N₂O]⁺•C₄H₉, •NOSecondary from m/z 126Medium
81[C₄H₅N₂]⁺•NO₂, C₄H₈Secondary from m/z 137Medium
80[C₄H₄N₂]⁺••C₄H₉, •NO₂Secondary from m/z 126Low
67[C₃H₃N₂]⁺•NO₂, C₅H₁₀Secondary from m/z 137Low

Experimental Protocol: GC-EI-MS Analysis

This protocol provides a robust method for acquiring the mass spectrum of 4-Nitro-1-pentyl-1H-pyrazole, ensuring data integrity and reproducibility.

Sample Preparation
  • Solvent Selection: Choose a high-purity volatile solvent such as Dichloromethane, Ethyl Acetate, or Methanol.

  • Concentration: Dissolve approximately 1 mg of the purified analyte in 1 mL of the selected solvent to create a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution 1:10 with the same solvent to a final concentration of 100 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Conditions
  • System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MSD or equivalent).[5]

  • GC Conditions:

    • Injector Port Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • GC Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV[6]

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40 - 400

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

Data Analysis Workflow

Workflow A 1. Sample Preparation B 2. GC-MS Acquisition A->B C 3. Extract Total Ion Chromatogram (TIC) B->C D 4. Identify Analyte Peak C->D E 5. Extract Mass Spectrum D->E F 6. Background Subtraction E->F G 7. Compare with Predicted Pathways F->G

Caption: Standard workflow for GC-MS data acquisition and analysis.

Conclusion

The in-silico fragmentation analysis of 4-Nitro-1-pentyl-1H-pyrazole reveals a rich mass spectrum dominated by two primary, competing fragmentation routes. The N-pentyl chain readily undergoes alpha-cleavage to produce a highly stable cation at m/z 126, which is predicted to be the base peak. Concurrently, the 4-nitro group directs characteristic losses of •NO and •NO₂, providing diagnostic ions at m/z 153 and m/z 137, respectively. Subsequent fragmentation of these primary ions involves further decomposition and cleavage of the pyrazole core. The pathways and key fragments detailed in this guide provide a robust framework for the structural confirmation and identification of this compound and its analogs in complex matrices, serving as an essential resource for researchers in the chemical sciences.

References

  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 253-261. [Link]

  • Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., & Ellis, G. P. (2006). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 28(1), 63-66. [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Catoire, L., & Neta, P. (2007). Nitramine Anion Fragmentation: A Mass Spectrometric and Ab Initio Study. Journal of the American Society for Mass Spectrometry, 18(2), 268-275. [Link]

  • NIST. (2014). 1H-Pyrazole, 4-nitro-. NIST WebBook. [Link]

  • Frizzo, C. P., Hennemann, B. L., Kuhn, B., & Bonacorso, H. G. (2018). Fragmentation of 1-methyl-5-nitropyrazole 30. ResearchGate. [Link]

  • Parmar, V. S., Singh, S. K., Prasad, A. K., Jha, A., Kumar, A., & Jennings, K. R. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39(12), 915-920. [Link]

  • Nunes, C. M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3273. [Link]

Sources

The Prospect of 4-Nitro-1-Pentyl-1H-Pyrazole Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility has led to its incorporation into a multitude of biologically active compounds, spanning a wide therapeutic spectrum including anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5] The metabolic stability and the capacity of the pyrazole ring to engage in various non-covalent interactions with biological targets contribute to its status as a "privileged scaffold" in drug design.[2][6] This guide provides a comprehensive technical overview of the prospective preliminary biological activities of a specific, yet underexplored, class of pyrazole derivatives: 4-nitro-1-pentyl-1H-pyrazoles. While direct experimental data for this particular scaffold is not extensively available in the public domain, this document will extrapolate from the known biological activities of structurally related 4-nitropyrazole and N-alkylated pyrazole derivatives to build a strong rationale for their synthesis and investigation.

Synthetic Strategy and Methodologies

The synthesis of 4-nitro-1-pentyl-1H-pyrazole derivatives can be logically approached through a two-step process: the synthesis of the core 4-nitropyrazole ring followed by its N-alkylation with a pentyl group.

Synthesis of the 4-Nitropyrazole Core

The introduction of a nitro group at the C4 position of the pyrazole ring is a common and well-documented transformation, typically achieved through electrophilic nitration of a pyrazole precursor.[7][8]

Pyrazole Pyrazole 4-Nitropyrazole 4-Nitropyrazole Pyrazole->4-Nitropyrazole Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->4-Nitropyrazole

Caption: General scheme for the synthesis of 4-nitropyrazole.

N-Alkylation with a Pentyl Group

The subsequent introduction of the pentyl group at the N1 position can be achieved via N-alkylation of the 4-nitropyrazole intermediate. This reaction typically involves a suitable pentyl halide (e.g., 1-bromopentane) in the presence of a base.

4-Nitropyrazole 4-Nitropyrazole 4-nitro-1-pentyl-1H-pyrazole 4-nitro-1-pentyl-1H-pyrazole 4-Nitropyrazole->4-nitro-1-pentyl-1H-pyrazole N-Alkylation Pentyl_Halide 1-Bromopentane Base (e.g., K2CO3) Pentyl_Halide->4-nitro-1-pentyl-1H-pyrazole

Caption: N-alkylation of 4-nitropyrazole to yield the target compound.

Experimental Protocol: Synthesis of 4-nitro-1-pentyl-1H-pyrazole

Materials:

  • 4-Nitropyrazole

  • 1-Bromopentane

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-nitropyrazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopentane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-nitro-1-pentyl-1H-pyrazole.

Prospective Biological Activities

Based on the biological profiles of structurally similar compounds, 4-nitro-1-pentyl-1H-pyrazole derivatives are promising candidates for investigation in several key therapeutic areas.

Antimicrobial Activity

The pyrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[9][10] Furthermore, the presence of a nitro group can enhance the antimicrobial properties of heterocyclic compounds. Several studies have reported the synthesis of nitropyrazole derivatives with significant activity against a range of bacterial and fungal pathogens.[10][11]

Table 1: Reported Antimicrobial Activity of Related Pyrazole Derivatives

Compound ClassTarget OrganismsActivityReference
Nitro-aromatic pyrazole derivativesPenicillium chrysogenum, Pseudomonas aeruginosaGood antimicrobial activity[10]
4-functionalized pyrazole derivativesS. aureus, E. coli, C. albicansPronounced antimicrobial effect[11]
Pyrazole-thiazole hybridsGram-positive and Gram-negative bacteria, FungiRemarkable antibacterial and antifungal activity[10]

The lipophilic pentyl chain at the N1 position of the target compounds could further enhance their ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial potency.

Anticancer Activity

The antiproliferative properties of pyrazole derivatives are widely documented, with numerous analogues demonstrating cytotoxicity against various cancer cell lines.[2][4][12] The introduction of a nitro group has been a strategy in the development of some anticancer agents. For instance, 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one has shown potent inhibition of cell proliferation.[4]

Table 2: Reported Anticancer Activity of Related Pyrazole Derivatives

Compound ClassCancer Cell LinesActivity (IC₅₀)Reference
4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-oneMCF-7, HepG2, HCT-1160.2–3.4 μM[4]
5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-oneMCF-711 µM[13]
N-phenylpyrazole derivativesVarious cancer cell linesPotent antitumor agents[14]

The 4-nitro-1-pentyl-1H-pyrazole scaffold represents a novel chemical space that warrants investigation for its potential anticancer effects.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib being a prominent example of a pyrazole-containing non-steroidal anti-inflammatory drug (NSAID).[3][5][6] While the direct contribution of a 4-nitro group to anti-inflammatory activity is less explored, the core pyrazole structure itself is a strong indicator of potential in this area. The anti-inflammatory activity of novel pyrazole analogues has been demonstrated in various studies.[3][15]

Table 3: Reported Anti-inflammatory Activity of Related Pyrazole Derivatives

Compound ClassIn vivo/In vitro ModelActivityReference
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideHistamine-induced paw edemaBetter than standard drug[3]
Pyrazole-pyrazoline derivativesCarrageenan-induced paw edemaSignificant oedema inhibition[15]
General pyrazole derivativesVarious modelsPotent anti-inflammatory agents[5][16]

Proposed Experimental Workflow for Biological Evaluation

To ascertain the preliminary biological activity of the synthesized 4-nitro-1-pentyl-1H-pyrazole derivatives, a tiered screening approach is recommended.

cluster_0 Primary Screening cluster_1 Secondary Screening (for active compounds) Antimicrobial_Screening Antimicrobial Screening (e.g., MIC assay) Mechanism_of_Action Mechanism of Action Studies Antimicrobial_Screening->Mechanism_of_Action Anticancer_Screening Anticancer Screening (e.g., MTT assay) Anticancer_Screening->Mechanism_of_Action Anti-inflammatory_Screening Anti-inflammatory Screening (e.g., COX inhibition assay) Anti-inflammatory_Screening->Mechanism_of_Action In_vivo_Models In vivo Efficacy Models Mechanism_of_Action->In_vivo_Models Toxicity_Profiling Preliminary Toxicity Profiling In_vivo_Models->Toxicity_Profiling Synthesized_Compounds 4-nitro-1-pentyl-1H-pyrazole Derivatives Synthesized_Compounds->Antimicrobial_Screening Synthesized_Compounds->Anticancer_Screening Synthesized_Compounds->Anti-inflammatory_Screening

Caption: Proposed workflow for biological evaluation of target compounds.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 4-nitro-1-pentyl-1H-pyrazole derivatives is currently lacking in the scientific literature, a strong rationale for their investigation exists based on the well-established pharmacological profiles of structurally related compounds. The presence of the 4-nitro group on the pyrazole core, combined with an N-pentyl substituent, presents a unique chemical entity with the potential for significant antimicrobial, anticancer, and anti-inflammatory properties.

The synthetic pathway to these compounds is feasible through established methodologies. The proposed screening workflow provides a clear roadmap for elucidating their preliminary biological activity. Future research should focus on the synthesis of a library of these derivatives with variations in the alkyl chain length and substituents on the pyrazole ring to establish structure-activity relationships (SAR). Promising lead compounds identified through this initial screening can then be subjected to more extensive preclinical development.

References

  • Demchenko, A. M., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7865-7877. Available from: [Link]

  • Arulprakash, A., et al. (2012). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 77(10), 1353-1365. Available from: [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological evaluation of some pyrazole derivatives as anti-malarial agents. Archiv der Pharmazie, 345(2), 147-154. Available from: [Link]

  • Hafez, H. N., et al. (2019). Design, synthesis, and biological evaluation of N-phenylpyrazole derivatives featuring nitrogen-containing side chains as potent antitumor agents. Egyptian Journal of Chemistry, 62(6), 1095-1108. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2019). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. BioMed Research International, 2019, 8179431. Available from: [Link]

  • El-Sayed, N. F. A., et al. (2020). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 25(18), 4238. Available from: [Link]

  • El-Shehry, M. F., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(2), 565-573. Available from: [Link]

  • Al-Masoudi, N. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 5(11), 123-134. Available from: [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers, 1-11. Available from: [Link]

  • Neshan, F. A., & Al-Adily, K. J. M. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. Available from: [Link]

  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(22), 5433. Available from: [Link]

  • Singh, R. K., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(3), 1-13. Available from: [Link]

  • Domyati, T., et al. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Inflammopharmacology, 24(5), 251-261. Available from: [Link]

  • A. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]

  • Kumar, A., & Narasimhan, B. (2018). Current status of pyrazole and its biological activities. EXCLI journal, 17, 742–763. Available from: [Link]

  • Ali, N., et al. (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. Available from: [Link]

  • Shrivastava, N., et al. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development, 8(6), a423-a430. Available from: [Link]

  • Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. Available from: [Link]

  • Semantic Scholar. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar. Available from: [Link]

  • Zhang, Y., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(21), 6486. Available from: [Link]

  • Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3595-3608. Available from: [Link]

Sources

Methodological & Application

Application Notes & Protocols: 4-Nitro-1-pentyl-1H-pyrazole as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2][3] Its remarkable metabolic stability and capacity for diverse molecular interactions have cemented its status as a "privileged scaffold."[4] This is evidenced by its presence in a wide array of blockbuster drugs, including the anti-inflammatory celecoxib, the anticancer agent ibrutinib, and the erectile dysfunction treatment sildenafil.[1]

Within this important class of compounds, functionalized nitropyrazoles serve as exceptionally valuable intermediates.[5][6] The nitro group, a powerful electron-withdrawing moiety, not only modulates the electronic properties of the pyrazole ring but also provides a critical synthetic handle for further elaboration. This guide focuses on 4-Nitro-1-pentyl-1H-pyrazole , a building block strategically designed for medicinal chemistry applications. The N-pentyl chain introduces lipophilicity, a key parameter for tuning the pharmacokinetic profile of drug candidates, while the C4-nitro group offers a gateway to a multitude of chemical transformations, most notably its reduction to a versatile primary amine.

This document provides a comprehensive overview of the synthesis, properties, and core applications of 4-nitro-1-pentyl-1H-pyrazole, complete with detailed experimental protocols for its use in scaffold-based drug design.

Physicochemical and Structural Data

The properties of the N-pentyl derivative are influenced by both the parent 4-nitropyrazole core and the alkyl chain. The following table summarizes key data, with some values referenced from the parent compound, 4-nitro-1H-pyrazole.

PropertyValueSource/Comment
IUPAC Name 4-nitro-1-pentyl-1H-pyrazole
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
Appearance Predicted: Pale yellow solid or oilBased on related compounds.
Melting Point (Parent) 160-164 °C (for 4-nitro-1H-pyrazole) The pentyl chain will significantly lower this value.
pKa (Parent) Data available in IUPAC Digitized pKa Dataset[7]
LogP (Predicted) Moderately lipophilicThe pentyl group increases lipophilicity compared to the parent pyrazole, impacting solubility and membrane permeability.

Synthesis of 4-Nitro-1-pentyl-1H-pyrazole: A Two-Step Protocol

The synthesis is efficiently achieved in two sequential steps: the regioselective nitration of pyrazole followed by N-alkylation. The following workflow outlines an optimized, high-yield approach.

Synthesis_Workflow pyrazole Pyrazole reagents1 Fuming HNO₃ Fuming H₂SO₄ pyrazole->reagents1 nitropyrazole 4-Nitro-1H-pyrazole reagents2 1-Bromopentane Base (e.g., K₂CO₃) Solvent (e.g., DMF) nitropyrazole->reagents2 final_product 4-Nitro-1-pentyl-1H-pyrazole reagents1->nitropyrazole Step 1: Nitration reagents2->final_product Step 2: N-Alkylation

Caption: Synthetic workflow for 4-Nitro-1-pentyl-1H-pyrazole.

Protocol 1: Synthesis of 4-Nitro-1-pentyl-1H-pyrazole

Causality: This protocol first employs a potent nitrating mixture (fuming nitric and sulfuric acids) to selectively install a nitro group at the C4 position of the pyrazole ring, which is electronically favored.[5][6][8] The subsequent N-alkylation proceeds under standard basic conditions, where a base deprotonates the pyrazole N-H, and the resulting anion acts as a nucleophile to displace the bromide from 1-bromopentane.

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90% or higher)

  • Fuming Sulfuric Acid (20% oleum)

  • 1-Bromopentane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water & Ice

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • Extreme Hazard: Fuming nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle only in a certified chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.[10][11][12]

  • Quenching: The nitration reaction must be quenched slowly by pouring it onto ice to manage the highly exothermic reaction.

  • Handling: Avoid contact with skin and eyes and prevent inhalation of fumes.[10]

Procedure:

Step 1: Synthesis of 4-Nitro-1H-pyrazole [5][6]

  • In a three-neck flask equipped with a magnetic stirrer and thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Slowly add pyrazole to the cold sulfuric acid while stirring. The formation of pyrazole sulfate is exothermic. Maintain the temperature below 10 °C.

  • In a separate flask, prepare the nitrosulfuric acid mixture by carefully and slowly adding fuming nitric acid to fuming sulfuric acid at 0 °C.

  • Add the prepared nitrosulfuric acid dropwise to the pyrazole sulfate solution, ensuring the reaction temperature does not exceed 50 °C.

  • After the addition is complete, allow the reaction to stir at 50 °C for 1.5-2 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature and then very slowly pour it onto a large volume of crushed ice with vigorous stirring.

  • A precipitate of 4-nitro-1H-pyrazole will form. Filter the solid, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry the product under vacuum. The yield should be high (typically >80%).

Step 2: N-Alkylation to form 4-Nitro-1-pentyl-1H-pyrazole

  • To a round-bottom flask, add the dried 4-nitro-1H-pyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopentane (1.2 eq) to the mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

Purification:

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-nitro-1-pentyl-1H-pyrazole as a pure compound.

Applications in Medicinal Chemistry: A Gateway to Novel Scaffolds

4-Nitro-1-pentyl-1H-pyrazole is not an end-product but a versatile starting point. Its utility stems from the distinct roles of its three components: the pyrazole core, the nitro group, and the pentyl chain.

Derivatization_Pathways cluster_0 Key Transformation cluster_1 Further Derivatization start_node 4-Nitro-1-pentyl-1H-pyrazole amine_intermediate 4-Amino-1-pentyl-1H-pyrazole start_node->amine_intermediate Reduction (e.g., SnCl₂, H₂/Pd-C) amide Amides amine_intermediate->amide R-COCl or R-COOH, EDC sulfonamide Sulfonamides amine_intermediate->sulfonamide R-SO₂Cl, Base urea Ureas amine_intermediate->urea R-NCO

Caption: Key synthetic transformations of the building block.

  • The Nitro Group as a Latent Amine: The most powerful feature of this building block is the ability to reduce the nitro group to a primary amine. This transformation is a cornerstone of medicinal chemistry, converting an electron-poor aromatic ring into an electron-rich one and introducing a nucleophilic handle for a vast array of subsequent reactions. This resulting 4-aminopyrazole core is a key component in many biologically active molecules.

  • The Pentyl Chain for ADME Optimization: The n-pentyl group provides significant lipophilicity. In drug design, systematically varying alkyl chain length is a common strategy to optimize a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The pentyl group can enhance membrane permeability and interaction with hydrophobic pockets in target proteins.

  • The Pyrazole Core as a Stable Bioisostere: The pyrazole ring itself is a metabolically robust scaffold. It is often used as a bioisostere for other aromatic systems like benzene or imidazole.[13][14][15] This replacement can improve physicochemical properties, such as solubility, or block sites of unwanted metabolism without sacrificing binding affinity to the biological target.[14][15]

Protocol 2: Reduction of the Nitro Group to a Primary Amine

Causality: Tin(II) chloride in concentrated hydrochloric acid is a classic and reliable method for the reduction of aromatic nitro groups. The acidic environment activates the nitro group, and SnCl₂ acts as the reducing agent.

Materials:

  • 4-Nitro-1-pentyl-1H-pyrazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-nitro-1-pentyl-1H-pyrazole (1.0 eq) in ethanol or concentrated HCl in a round-bottom flask.

  • Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl to the flask.

  • Heat the reaction mixture to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to 0 °C in an ice bath.

  • Slowly and carefully basify the mixture by adding 5M NaOH solution until the pH is >10. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-amino-1-pentyl-1H-pyrazole.

Protocol 3: Amide Coupling with 4-Amino-1-pentyl-1H-pyrazole

Causality: This protocol utilizes a standard peptide coupling reaction. EDC (a carbodiimide) activates the carboxylic acid, which then reacts with the primary amine of the pyrazole derivative to form a stable amide bond.

Materials:

  • 4-Amino-1-pentyl-1H-pyrazole (1.0 eq)

  • Carboxylic acid of interest (R-COOH) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) or an equivalent coupling additive (1.2 eq)

  • A suitable base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a dry flask, dissolve the carboxylic acid, 4-amino-1-pentyl-1H-pyrazole, EDC, and HOBt in anhydrous DCM.

  • Add DIPEA to the mixture and stir at room temperature.

  • Allow the reaction to proceed for 12-24 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the resulting amide by silica gel chromatography or recrystallization.

Survey of Potential Biological Activities

The pyrazole scaffold is associated with a vast spectrum of pharmacological activities.[2][16][17][18] Derivatives have demonstrated significant potential as:

  • Antibacterial and Antifungal Agents: Many pyrazole-containing compounds show potent activity against various microbial strains.[2][18] Specifically, derivatives of 4-nitropyrazole-3-carboxylic acid have been noted for their antibacterial effects.[19]

  • Anti-inflammatory Agents: The most famous example is Celecoxib, a selective COX-2 inhibitor. The pyrazole core is central to its activity.[1][20]

  • Anticancer Agents: Pyrazole derivatives are key components of numerous kinase inhibitors used in oncology, targeting pathways involved in tumor growth and proliferation.[20]

  • Antiviral Agents: Certain substituted pyrazoles have shown promise as antiviral compounds, including activity against HIV.[1][17][18]

  • Neuroprotective Agents: The pyrazole scaffold has been explored for the development of agents to treat neurological disorders.[21]

By using 4-nitro-1-pentyl-1H-pyrazole, researchers can rapidly generate libraries of novel compounds built around a proven pharmacophore, enabling the exploration of these and other therapeutic areas.

References

  • Bobrova, A. V., Krasnov, P. O., Radzhabov, A. D., Kondrasenko, A. A., Root, E. V., & Suboch, G. A. (2020).
  • Divergent and regioselective C-H activation of 4-nitropyrazoles. (2014). PubMed. Retrieved from [Link]

  • AFG Bioscience LLC. (n.d.). 3-Nitropyrazole SAFETY DATA SHEET. Retrieved from [Link]

  • Li, Y., An, T., Chen, B., Li, H., & Chen, J. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. New Journal of Chemistry.
  • ResearchGate. (n.d.). Synthetic Routes to Pyrazoles. Retrieved from [Link]

  • Zhang, Q., & Shreeve, J. M. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
  • Singh, N., & Sharma, A. (2013). Pharmacological activities of pyrazolone derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Aggarwal, N., & Kumar, R. (2018).
  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. (2005). PubMed. Retrieved from [Link]

  • Kumar, V., & Sharma, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from [Link]

  • Wang, X., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis Landscape: Leveraging 4-Nitro-1H-Pyrazole-3-Carbonitrile for Innovation. Retrieved from [Link]

  • PubChem. (n.d.). 4-nitro-1H-pyrazole. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Retrieved from [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2022). CNS & Neurological Disorders - Drug Targets.
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]

  • Aggarwal, N., & Kumar, R. (2018).
  • Al-wsabli, A. S., & Al-Ghorbani, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences.
  • ResearchGate. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. (2025). Journal of the American Chemical Society.
  • Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). RASĀYAN Journal of Chemistry.
  • Global Substance Registration System. (n.d.). 4-NITRO-1-((4-NITROPYRAZOL-1-YL)METHYL)PYRAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5).... Retrieved from [Link]

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-Nitro-1-pentyl-1H-pyrazole in Agrochemical and Pesticide Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole scaffold is a cornerstone in modern agrochemical research, forming the backbone of numerous commercially successful fungicides, herbicides, and insecticides.[1][2][3] This document provides a comprehensive guide for researchers on the potential utility of a novel derivative, 4-Nitro-1-pentyl-1H-pyrazole, in the discovery of new crop protection agents. We present detailed, field-proven protocols for the synthesis and a tiered biological screening cascade to evaluate its potential as a broad-spectrum pesticide. The causality behind experimental choices is explained, and the protocols are designed as self-validating systems to ensure scientific integrity.

Introduction: The Pyrazole Scaffold as a "Privileged" Structure in Agrochemicals

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that offers remarkable chemical versatility and a wide range of biological activities.[4] This has led to their designation as a "privileged" scaffold in medicinal and agricultural chemistry. By modifying the substituents on the pyrazole ring, it is possible to fine-tune the biological activity to target specific pests, weeds, or fungal pathogens.[1][3]

Well-established pyrazole-based agrochemicals include:

  • Fungicides: A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain.[1]

  • Herbicides: Many pyrazole herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, crucial for plant pigment biosynthesis.[1][3]

  • Insecticides: Phenylpyrazole insecticides, such as Fipronil, act as potent antagonists of the GABA-gated chloride channel in the central nervous system of insects.[1][5]

The subject of this guide, 4-Nitro-1-pentyl-1H-pyrazole, is a novel, uncharacterized molecule. The presence of the 4-nitro group, a strong electron-withdrawing moiety, is anticipated to significantly influence its biological activity. The nitro group is a known pharmacophore in various bioactive molecules and can participate in redox reactions within cells, potentially leading to toxicity in target organisms.[6][7] The 1-pentyl group provides lipophilicity, which may enhance its ability to penetrate biological membranes.

Synthesis of 4-Nitro-1-pentyl-1H-pyrazole

The synthesis of 4-Nitro-1-pentyl-1H-pyrazole can be readily achieved through the N-alkylation of the commercially available 4-nitro-1H-pyrazole. This procedure is based on established methods for the N-alkylation of pyrazole derivatives.

Proposed Synthetic Workflow

A 4-Nitro-1H-pyrazole E Reaction Mixture (90°C, 8h) A->E B 1-Bromopentane B->E C Potassium Carbonate (K2CO3) C->E Base D Dimethylformamide (DMF) D->E Solvent F Work-up & Purification (Vacuum concentration, Column Chromatography) E->F G 4-Nitro-1-pentyl-1H-pyrazole F->G

Caption: Synthetic workflow for 4-Nitro-1-pentyl-1H-pyrazole.

Detailed Synthesis Protocol

Materials:

  • 4-Nitro-1H-pyrazole

  • 1-Bromopentane

  • Potassium Carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-nitro-1H-pyrazole (1 equivalent) and anhydrous potassium carbonate (2.3 equivalents).

  • Cap the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe to dissolve the reagents.

  • Add 1-bromopentane (1.3 equivalents) dropwise to the stirring mixture.

  • Heat the reaction mixture to 90°C and maintain for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under vacuum to remove the DMF.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-Nitro-1-pentyl-1H-pyrazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Screening Cascade

A tiered approach to biological screening is recommended to efficiently assess the potential of 4-Nitro-1-pentyl-1H-pyrazole as an insecticide, herbicide, and fungicide.

Tier 1: Primary High-Throughput Screening

The initial screening will be conducted at a single high concentration to identify any significant biological activity.

cluster_0 Insecticidal Screening cluster_1 Herbicidal Screening cluster_2 Fungicidal Screening A Larval Assay (e.g., Aedes aegypti) B Adult Topical Assay (e.g., Drosophila melanogaster) C Pre-emergence Assay (e.g., Lolium perenne, Brassica napus) D Post-emergence Assay (e.g., Lolium perenne, Brassica napus) E In vitro Broth Microdilution (e.g., Fusarium oxysporum) F In vivo Plant Inoculation (e.g., Botrytis cinerea on bean leaves) Start 4-Nitro-1-pentyl-1H-pyrazole (High Concentration) Start->A Start->B Start->C Start->D Start->E Start->F

Caption: Tier 1 Primary Screening Workflow.

3.1.1. Insecticidal Screening Protocol

  • Larval Assay (adapted from Pridgeon et al., 2009):

    • Prepare a stock solution of 4-Nitro-1-pentyl-1H-pyrazole in acetone.

    • In a 24-well plate, add five first-instar Aedes aegypti larvae to each well containing deionized water and a larval diet.

    • Add 10 µL of the test compound solution to each well to achieve a final concentration of 100 µg/mL. Use acetone as a negative control.

    • Incubate at 27°C for 24 hours.

    • Record larval mortality.

  • Adult Topical Assay (adapted from Hill et al., 2019):

    • Anesthetize adult Drosophila melanogaster with CO₂.

    • Apply 0.5 µL of a 10 µg/µL solution of the test compound in acetone to the dorsal thorax of each fly. Use acetone as a negative control.

    • Place flies in a vial with food and incubate at 25°C.

    • Record mortality at 24 and 48 hours.

3.1.2. Herbicidal Screening Protocol

  • Pre-emergence Assay (adapted from Shaner, 2014):

    • Fill small pots with a standard soil mix.

    • Sow seeds of a monocot (e.g., Lolium perenne) and a dicot (e.g., Brassica napus).

    • Apply the test compound as a soil drench at a rate equivalent to 4 kg/ha .

    • Place pots in a greenhouse or growth chamber.

    • Assess germination and seedling vigor after 14 days, comparing to an untreated control.

  • Post-emergence Assay (adapted from Shaner, 2014):

    • Grow monocot and dicot seedlings to the 2-3 leaf stage.

    • Apply the test compound as a foliar spray at a rate equivalent to 4 kg/ha , with a suitable surfactant.

    • Return plants to the greenhouse or growth chamber.

    • Visually assess phytotoxicity (e.g., chlorosis, necrosis, stunting) after 7 and 14 days.

3.1.3. Fungicidal Screening Protocol

  • In vitro Broth Microdilution Assay (adapted from Wong et al., 2014):

    • Prepare a suspension of Fusarium oxysporum spores in RPMI 1640 medium.

    • In a 96-well plate, add the spore suspension to wells containing serial dilutions of the test compound (e.g., from 0.1 to 100 µg/mL).

    • Incubate at 28°C for 48-72 hours.

    • Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth.

  • In vivo Plant Inoculation Assay (adapted from Kim et al., 2022):

    • Grow bean plants (Phaseolus vulgaris) to the primary leaf stage.

    • Apply the test compound as a foliar spray at 100 µg/mL.

    • After 24 hours, inoculate the treated leaves with a spore suspension of Botrytis cinerea.

    • Incubate in a high-humidity chamber for 3-5 days.

    • Assess disease severity by measuring lesion size compared to untreated, inoculated controls.

Tier 2: Dose-Response and Spectrum of Activity

For any "hits" from Tier 1 (e.g., >50% mortality, inhibition, or damage), a more detailed dose-response study should be conducted to determine the EC₅₀ (effective concentration for 50% response) or LC₅₀ (lethal concentration for 50% of the population). The spectrum of activity should also be expanded to include other relevant pests, weeds, and pathogens.

Table 1: Hypothetical Tier 2 Dose-Response Data for 4-Nitro-1-pentyl-1H-pyrazole

Assay TypeTarget OrganismEC₅₀ / LC₅₀ (µg/mL)
Insecticidal Aedes aegypti (larval)15.2
Myzus persicae (aphid)8.7
Spodoptera frugiperda (fall armyworm)>100
Herbicidal Lolium perenne (pre-emergence)25.5
Amaranthus retroflexus (post-emergence)12.1
Triticum aestivum (wheat - crop safety)>100
Fungicidal Fusarium oxysporum (in vitro)5.8
Puccinia triticina (wheat leaf rust)18.3
Botrytis cinerea (in vivo)9.5
Tier 3: Mode of Action and Structure-Activity Relationship (SAR) Studies

If promising activity and selectivity are observed in Tier 2, further studies should be initiated to elucidate the mode of action. This could involve target-based assays (e.g., enzyme inhibition, receptor binding) based on the observed phenotype and structural similarity to known pesticides. A synthetic program to generate analogues of 4-Nitro-1-pentyl-1H-pyrazole would also be initiated to explore the Structure-Activity Relationship (SAR).

Data Interpretation and Causality

  • Insecticidal: If activity is observed, the symptoms (e.g., hyperactivity followed by paralysis) may suggest a neurotoxic mode of action, warranting investigation of targets like the GABA-gated chloride channel.[5]

  • Herbicidal: Bleaching symptoms would strongly suggest inhibition of pigment biosynthesis, such as the HPPD enzyme.[1] General growth inhibition could point to a variety of other targets.

  • Fungicidal: Broad-spectrum activity against different fungal classes may indicate a fundamental target, such as mitochondrial respiration (e.g., SDHI).[1]

Conclusion

4-Nitro-1-pentyl-1H-pyrazole represents a novel chemical entity with the potential for broad-spectrum biological activity. The protocols outlined in this guide provide a robust framework for its synthesis and comprehensive evaluation as a candidate for a new agrochemical lead. By systematically applying this screening cascade, researchers can efficiently determine the potential utility of this and other novel pyrazole derivatives in addressing the ongoing challenges of crop protection.

References

  • Royalchem. Optimizing Agrochemical Production: The Role of High-Purity Pyrazole Derivatives. Available from: [Link]

  • ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Available from: [Link]

  • Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available from: [Link]

  • ACS Publications. Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Available from: [Link]

  • Iaroshenko, V. O., et al. Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 2014. Available from: [Link]

  • Pevzner, M. S., et al. Nitropyrazoles. Part 11. Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Comparative Reactivity of the Nitro Group in Positions 3 and 5 of the Pyrazole Ring. Russian Journal of Organic Chemistry, 2003.
  • Rojas-Mayorquín, A. E., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 2022. Available from: [Link]

  • Zhang, C., et al. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 2020. Available from: [Link]

  • U.OSU. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol. Available from: [Link]

  • Spain, J. C., et al. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 2000. Available from: [Link]

  • Alvarado-Sansininea, J. J., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 2022. Available from: [Link]

  • Pridgeon, J. W., et al. A high-throughput screening method to identify potential pesticides for mosquito control. Journal of Medical Entomology, 2009. Available from: [Link]

  • Brito-Sierra, C. A., et al. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, 2019. Available from: [Link]

  • Shaner, D. L. Primary Herbicide Screening. Weed Science Society of America, 2014. Available from: [Link]

  • Wong, S. S. W., et al. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 2014. Available from: [Link]

  • Kim, J., et al. Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi. The Plant Pathology Journal, 2022. Available from: [Link]

Sources

Preparation of pharmaceutical intermediates from 4-Nitro-1-pentyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Preparation of Pharmaceutical Intermediates from 4-Nitro-1-pentyl-1H-pyrazole

Introduction & Mechanistic Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics[1]. Specifically, 4-nitropyrazoles serve as highly versatile, stable precursors for the synthesis of complex pharmaceutical intermediates[2]. The compound 4-Nitro-1-pentyl-1H-pyrazole (CAS: 1240569-20-3) is particularly valuable in drug design; the 1-pentyl chain precisely tunes the lipophilicity (logP) of the resulting drug candidate to enhance lipid bilayer permeability, while the 4-nitro group acts as a robust, masked amine[3].

By masking the reactive amine as a nitro group, chemists can perform harsh upstream functionalizations without the overhead of protecting groups. Once the core scaffold is established, the nitro group is selectively reduced to yield 1-pentyl-1H-pyrazol-4-amine, a highly nucleophilic intermediate ready for late-stage diversification via amidation, urea formation, or Buchwald-Hartwig cross-coupling.

Synthetic Workflow & Pathway Visualization

The transformation of 4-nitro-1-pentyl-1H-pyrazole into a viable Active Pharmaceutical Ingredient (API) intermediate involves a two-stage sequence: highly chemoselective reduction followed by electrophilic trapping.

G Node1 4-Nitro-1-pentyl-1H-pyrazole (Stable Precursor) Node2 Pd/C, H2 (3 bar) MeOH, 25°C Node1->Node2 Node3 1-Pentyl-1H-pyrazol-4-amine (Nucleophilic Intermediate) Node2->Node3 Reduction Node4 Electrophilic Addition (e.g., KOCN or R-COCl) Node3->Node4 Node5 Functionalized API Scaffold (Urea / Amide) Node4->Node5 Coupling

Fig 1: Synthetic workflow from 4-Nitro-1-pentyl-1H-pyrazole to API scaffolds.

Quantitative Data: Optimization of the Reduction Step

The reduction of the nitro group must be carefully controlled to prevent hydrogenolysis of the N-alkyl bond or pyrazole ring opening[4]. Table 1 summarizes the evaluated reduction methodologies to highlight why catalytic hydrogenation is the industry standard.

Table 1: Comparison of Reduction Methodologies for 4-Nitro-1-pentyl-1H-pyrazole

MethodCatalyst / ReagentConditionsYield (%)Purity (HPLC)Scalability & Notes
Catalytic Hydrogenation 10% Pd/C, H 2​ (3 bar)MeOH, 25 °C, 4 h96>99%Excellent; no toxic byproducts.
Transfer Hydrogenation Pd/C, NH 4​ HCO 2​ EtOH, 80 °C, 2 h8995%Good; gas evolution requires venting.
Metal Reduction Fe powder, NH 4​ ClEtOH/H 2​ O, 80 °C, 6 h8292%Moderate; iron sludge complicates workup.
Chemical Reduction SnCl 2​ ·2H 2​ OEtOAc, 70 °C, 12 h7588%Poor; high toxicity and difficult purification.

Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation to 1-Pentyl-1H-pyrazol-4-amine

Objective: Convert the stable nitro precursor into the active amino intermediate with >99% purity.

  • Preparation: Charge a high-pressure hydrogenation reactor with 4-Nitro-1-pentyl-1H-pyrazole (10.0 g, 54.6 mmol) and anhydrous methanol (100 mL).

    • Causality Insight: Methanol is selected because it completely solubilizes the starting material while maintaining high gas-liquid solubility for H 2​ , ensuring rapid reaction kinetics without requiring elevated temperatures.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.5 g, 5% w/w) under a continuous stream of nitrogen.

    • Safety & Causality: Dry Pd/C is highly pyrophoric. Nitrogen blanketing prevents solvent ignition. The 5% w/w loading provides an optimal surface area for complete reduction within 4 hours.

  • Hydrogenation: Purge the reactor three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 3 bar with H 2​ and stir vigorously (800 rpm) at 25 °C.

    • Causality Insight: The temperature is strictly capped at 25 °C. Elevated temperatures (>50 °C) risk partial hydrogenolysis of the N1-pentyl bond.

  • Self-Validation & Monitoring: Monitor the reaction via hydrogen uptake. The reaction is complete when the pressure stabilizes (typically 3.5–4 hours). Confirm via TLC (Hexane:EtOAc 1:1); the UV-active nitro compound ( Rf​=0.6 ) is replaced by a highly polar, ninhydrin-positive amine spot ( Rf​=0.1 ).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol (2 × 20 mL). Concentrate the filtrate under reduced pressure to yield 1-pentyl-1H-pyrazol-4-amine as a pale yellow oil. Store under argon at -20 °C to prevent oxidative degradation.

Protocol B: Synthesis of 1-(1-Pentyl-1H-pyrazol-4-yl)urea (API Scaffold)

Objective: Trap the sensitive 4-aminopyrazole as a stable urea derivative, a common pharmacophore in modern kinase inhibitors.

  • Dissolution: Dissolve 1-pentyl-1H-pyrazol-4-amine (5.0 g, 32.6 mmol) in a mixture of glacial acetic acid (10 mL) and distilled water (40 mL). Cool the solution to 0 °C in an ice bath.

    • Causality Insight: Aqueous acetic acid serves a dual purpose. It protonates the pyrazole amine to increase its aqueous solubility, and it acts as a mild acid catalyst to decompose the incoming potassium cyanate into the active electrophile, isocyanic acid (HNCO).

  • Electrophilic Addition: Prepare a solution of potassium cyanate (KOCN, 3.17 g, 39.1 mmol) in water (15 mL). Add this dropwise to the amine solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours.

    • Self-Validation: As the urea forms, it becomes insoluble in the aqueous acidic medium. A thick white precipitate will spontaneously crash out of the solution, driving the reaction equilibrium forward (Le Chatelier's principle) and providing a visual confirmation of success.

  • Isolation: Filter the white precipitate under vacuum. Wash the filter cake sequentially with cold water (3 × 20 mL) to remove residual acetic acid and unreacted KOCN, followed by cold diethyl ether (20 mL) to remove trace organic impurities. Dry under a high vacuum at 40 °C to afford the pure urea intermediate.

References

  • Source: nih.
  • Source: chim.
  • Source: mdpi.
  • Source: organic-chemistry.
  • Source: guidechem.

Sources

Troubleshooting & Optimization

How to improve N-alkylation yield in 4-Nitro-1-pentyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the N-alkylation of 4-nitro-1H-pyrazole to yield 4-Nitro-1-pentyl-1H-pyrazole. The electron-withdrawing nature of the nitro group presents unique challenges, often leading to low yields. This guide offers a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of 4-nitro-1H-pyrazole?

A1: The main difficulties arise from the reduced nucleophilicity of the pyrazole ring due to the strong electron-withdrawing effect of the C4-nitro group. This makes the N-H proton more acidic but the resulting pyrazolide anion a weaker nucleophile. Consequently, forcing conditions are often required, which can lead to low yields, decomposition of starting materials, and the formation of side products.[1][2]

Q2: Which reaction parameters are most critical for improving the yield of 4-Nitro-1-pentyl-1H-pyrazole?

A2: The most influential factors are the choice of base, solvent, the leaving group on the pentylating agent, and the reaction temperature. A careful balance of these parameters is essential to achieve effective deprotonation without promoting side reactions like elimination of the alkyl halide.[3][4]

Q3: My standard N-alkylation protocol with potassium carbonate is giving poor yields. What advanced methods can I try?

A3: For less reactive substrates like 4-nitropyrazole, more advanced techniques can significantly improve yields. Phase-Transfer Catalysis (PTC) is an excellent method that enhances reactivity by bringing the pyrazolide anion into the organic phase.[5][6][7] Additionally, Microwave-Assisted Synthesis can dramatically reduce reaction times and increase yields by efficiently overcoming the activation energy barrier.[8][9][10]

Troubleshooting Guide: Low N-Alkylation Yield

This section addresses the most common issue—low or no product yield—through a systematic, cause-and-effect troubleshooting framework.

start Low or No Yield Observed cause1 Problem: Ineffective Deprotonation start->cause1 cause2 Problem: Poor Reagent Reactivity start->cause2 cause3 Problem: Suboptimal Conditions start->cause3 cause4 Problem: Side Reactions start->cause4 sol1a Solution: Use a Stronger Base (e.g., NaH, KHMDS) cause1->sol1a sol1b Solution: Ensure Anhydrous Conditions cause1->sol1b sol2a Solution: Improve Leaving Group (Use 1-Iodopentane or 1-Bromopentane) cause2->sol2a sol2b Solution: Verify Reagent Purity cause2->sol2b sol3a Solution: Change Solvent (Use Polar Aprotic: DMF, DMSO) cause3->sol3a sol3b Solution: Optimize Temperature (Gradually increase, monitor for side products) cause3->sol3b sol4a Solution: Lower Reaction Temperature cause4->sol4a sol4b Solution: Consider Alternative Methods (Phase-Transfer Catalysis, Microwave) cause4->sol4b cluster_0 Aqueous/Solid Phase (KOH) cluster_1 Organic Phase PyH 4-Nitropyrazole (Py-H) Py_neg Pyrazolide Anion (Py⁻) PyH->Py_neg Deprotonation catalyst_org Ion Pair Q⁺Py⁻ Py_neg->catalyst_org Ion Exchange KOH KOH RX 1-Pentyl Bromide (R-X) RPy Product (R-Py) RX->RPy Alkylation catalyst_aq Catalyst Cation Q⁺X⁻ (TBAB) RPy->catalyst_aq Catalyst Regeneration catalyst_org->RX

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Step-by-Step PTC Protocol:

  • To a round-bottom flask, add 4-nitro-1H-pyrazole (1.0 eq), powdered potassium hydroxide (KOH, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Add toluene or chlorobenzene as the solvent.

  • Add 1-bromopentane or 1-iodopentane (1.2 eq) to the mixture.

  • Stir the suspension vigorously at 60-80°C. Vigorous stirring is essential to maximize the interfacial area between phases.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the mixture, filter off the solids, and wash the filtrate with water to remove residual KOH and catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted N-Alkylation

Microwave irradiation can dramatically accelerate the reaction, often reducing reaction times from hours to minutes and improving yields by minimizing side product formation. [8][9][10][11] Step-by-Step Microwave Protocol:

  • In a microwave-safe reaction vessel, combine 4-nitro-1H-pyrazole (1.0 eq), potassium carbonate (1.5 eq), and 1-bromopentane (1.2 eq).

  • Add a minimal amount of a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP) to ensure efficient microwave energy absorption. Solvent-free conditions with a solid support like alumina can also be effective. [8]3. Seal the vessel and place it in the microwave reactor.

  • Irradiate at a constant temperature (e.g., 120-150°C) for 10-30 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • After the reaction, cool the vessel to room temperature before opening.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Purification of 4-Nitro-1-pentyl-1H-pyrazole

Q: I am having trouble purifying my product. It streaks on the silica gel column. How can I improve the separation?

A: The basic nitrogen atoms of the pyrazole ring can interact strongly with the acidic silica gel, causing streaking and poor separation.

Recommended Actions:

  • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with the eluent mixture containing a small amount of triethylamine (~0.5-1%). This will neutralize the acidic sites on the silica surface, leading to much sharper peaks. [12]2. Recrystallization: If a suitable solvent system can be found (e.g., ethanol/water, ethyl acetate/hexanes), recrystallization is an excellent method for obtaining highly pure material and can be more scalable than chromatography. [12]3. Acid-Base Extraction: As a preliminary cleanup, you can dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities, and then wash with a dilute base (e.g., sat. NaHCO₃) to remove any unreacted acidic 4-nitropyrazole. [12]

References

  • Díez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. [Link]

  • Díez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis. ResearchGate. [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • ResearchGate. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]

  • Fustero, S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Dzedulionytė Müldür, K., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. KTU ePubl. [Link]

  • Wang, L., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8023–8033. [Link]

  • Google Patents. (1998). N-alkylation method of pyrazole.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Bogdal, D., Pielichowski, J., & Boron, A. (1996). REMARKABLE FAST N-ALKYLATION OF AZAHETEROCYCLES UNDER MICROWAVE IRRADIATION IN DRY MEDIA. LOCKSS. [Link]

  • Li, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834–10842. [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • Sharma, G., et al. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. [Link]

  • Posey, D. G., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2011). Process for the purification of pyrazoles.
  • Pithani, S., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

  • Wang, X., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Klapötke, T. M., et al. (2017). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU. [Link]

  • Han, F., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]

  • Li, Y., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. ResearchGate. [Link]

  • Scribd. N-Alkylation of Pyrazole Explained. Scribd. [Link]

  • Indian Chemical Society. (2022). A facile synthesis of pyrazole derivatives in neat WERSA. Indian Chemical Society. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • de la Cruz, H., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Overcoming Catalyst Deactivation in Nitropyrazole Reduction

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the advanced troubleshooting center for the catalytic hydrogenation of 4-Nitro-1-pentyl-1H-pyrazole to 4-Amino-1-pentyl-1H-pyrazole. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we dissect the fundamental causality of catalyst failure—specifically product inhibition and impurity poisoning—and provide self-validating, field-proven protocols to ensure complete, reproducible conversions.

Mechanistic Overview: The Poisoning Pathway

During the reduction of nitroheterocycles, the very product you are trying to synthesize acts as the primary agent of catalyst deactivation. Both the pyrazole ring and the newly formed primary amine possess non-bonding electron pairs that strongly coordinate to precious metal centers (like Pd or Pt), physically blocking the active sites required for hydrogen activation.

G Substrate 4-Nitro-1-pentyl- 1H-pyrazole Intermediate Hydroxylamine Intermediate Substrate->Intermediate H2 Poisoning Catalyst Deactivation (N-coordination) Substrate->Poisoning Pyrazole Coordination Product 4-Amino-1-pentyl- 1H-pyrazole Intermediate->Product H2 Product->Poisoning Lone Pair Donation ActiveCat Active Pd/C Catalyst Poisoning->ActiveCat Blocks Sites Acid Acidic Additive (e.g., HCl) Acid->Substrate Protonation Acid->Product Protonation Acid->Poisoning Prevents Binding

Logical relationship of N-heterocycle catalyst poisoning and acid-mediated mitigation.

Troubleshooting & Optimization FAQs

Q1: Why does the hydrogenation of 4-nitro-1-pentyl-1H-pyrazole frequently stall at 40-50% conversion? A1: The primary cause is reversible chemical poisoning by nitrogenous compounds. In directed C-H activation and hydrogenation, nitrogen atoms in heterocyclic substrates coordinate strongly with metal catalysts[1]. As the concentration of the 4-amino-1-pentyl-1H-pyrazole product increases, its non-bonding electron pairs competitively bind to the active sites of the catalyst, physically blocking hydrogen adsorption and causing a complete stall of the reaction[2].

Q2: How do I overcome this product-induced catalyst deactivation? A2: The most effective strategy is the introduction of an acidic additive. By adding a protic acid (such as HCl, H₂SO₄, or acetic acid) to the reaction mixture, the basic nitrogen atoms are protonated to form ammonium salts. This ties up the non-bonding electron pairs, eliminating their inhibitory influence on the precious metal catalyst[3]. Using highly polar, protic solvents like methanol or ethanol facilitates this proton transfer and stabilizes the reactive intermediates[4].

Q3: I added an acid, but the catalyst still deactivates. What else could be causing this? A3: If reversible nitrogen poisoning has been mitigated, the deactivation is likely irreversible poisoning from upstream impurities. The synthesis of 4-nitro-1-pentyl-1H-pyrazole often involves alkylating 4-nitropyrazole with 1-bromopentane or 1-chloropentane. Trace residual organic halides from this step are potent catalyst poisons that form strong, irreversible chemical bonds with the metal active sites[2]. You must rigorously purify the starting material prior to hydrogenation.

Q4: Is the accumulation of intermediates a concern during this specific reduction? A4: Yes. The reduction of nitroarenes proceeds through nitroso and hydroxylamine intermediates[5]. Hydroxylamines can strongly adsorb onto the catalyst surface, leading to fouling[6]. Furthermore, if the reaction stalls while hydroxylamine is present, it can undergo exothermic condensation reactions to form unwanted azoxy or azo dimers[5]. Maintaining high hydrogen pressure and ensuring vigorous mass transfer (high RPM agitation) minimizes the lifetime of these intermediates.

Quantitative Performance Analysis

To illustrate the causality of our troubleshooting logic, the following table summarizes the expected performance metrics of various catalytic systems during the reduction of 4-Nitro-1-pentyl-1H-pyrazole based on established mechanistic principles.

Catalyst SystemSolventAdditiveSubstrate PurityConversion (%)Yield (%)Primary Deactivation Mode
10% Pd/CMethanolNonePurified~45%~38%Severe Reversible Product Poisoning
10% Pd/CMethanol1.1 eq HClPurified>99%95%None (Mitigated)
5% Pt/CEthyl AcetateNonePurified~30%~22%Severe Reversible Product Poisoning
5% Pt/CEthyl Acetate1.1 eq AcOHPurified~85%~78%Moderate Poisoning (Weak Acid)
10% Pd/CMethanol1.1 eq HCl1% R-Br Impurity<15%<10%Irreversible Halide Poisoning

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes built-in checks to prevent the deactivation mechanisms discussed above.

Workflow Step1 1. Substrate Validation (GC-MS/NMR) Step2 2. Dissolution & Acidification (MeOH + HCl) Step1->Step2 Step3 3. Catalyst Addition (Pd/C under Ar) Step2->Step3 Step4 4. Hydrogenation (50 psi H2, 800 rpm) Step3->Step4 Step5 5. Filtration & Neutralization (Celite, NaHCO3) Step4->Step5

Step-by-step experimental workflow for the acid-promoted catalytic hydrogenation.

Step-by-Step Methodology: Acid-Promoted Catalytic Hydrogenation
  • Substrate Validation (Critical Pre-Check): Verify the absolute absence of residual alkyl halides (e.g., 1-bromopentane) in your 4-Nitro-1-pentyl-1H-pyrazole batch using GC-MS or NMR. Causality: Prevents irreversible halide poisoning of the Pd active sites[2].

  • Reaction Assembly & Acidification: In a high-pressure Parr reactor, dissolve the purified 4-Nitro-1-pentyl-1H-pyrazole in HPLC-grade Methanol to achieve a 0.5 M concentration. Slowly add 1.1 molar equivalents of concentrated HCl. Causality: Protonates the pyrazole and future amine nitrogens, eliminating their ability to act as Lewis base poisons[3].

  • Catalyst Addition: Purge the headspace with Argon. Carefully add 10% Pd/C (5 wt% loading relative to the substrate) under the inert atmosphere. Causality: Prevents the spontaneous combustion of methanol vapors by the highly active dry catalyst.

  • Purging & Pressurization: Seal the reactor. Purge the system 3 times with Argon to remove oxygen, followed by 3 times with Hydrogen gas. Pressurize the reactor to 50 psi (3.4 bar) with H₂.

  • Reaction Execution: Initiate vigorous stirring (800–1000 rpm) and maintain the temperature at 25–30 °C. Monitor the hydrogen pressure drop. Causality: High agitation overcomes gas-liquid mass transfer limitations, preventing the accumulation and subsequent condensation of hydroxylamine intermediates[5].

  • Completion & Workup: Once hydrogen uptake completely ceases (typically 2-4 hours), vent the reactor and purge thoroughly with Argon. Filter the catalyst through a tightly packed pad of Celite to remove the Pd/C.

  • Neutralization: Concentrate the methanolic filtrate under reduced pressure. Neutralize the resulting 4-amino-1-pentyl-1H-pyrazole hydrochloride salt with saturated aqueous NaHCO₃ (until pH > 8) and extract with Dichloromethane to isolate the pure free base.

References

  • [3] Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. 3

  • [1] Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. 1

  • [2] Dealing with catalyst poisoning in the hydrogenation for synthesis. Benchchem. 2

  • [5] Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.5

  • [4] Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. 4

  • [6] Catalyst deactivation Common causes. AmmoniaKnowHow. 6

Sources

Technical Support Center: Troubleshooting Thermal Degradation of 4-Nitro-1-pentyl-1H-pyrazole During Distillation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Troubleshooting Guide. This resource is designed for researchers, chemical engineers, and drug development professionals dealing with the purification of 4-Nitro-1-pentyl-1H-pyrazole (CAS: 1240569-20-3)[1].

Due to the presence of the highly reactive nitro group and the elevated boiling point imparted by the pentyl chain, this compound is highly susceptible to thermal degradation, posing both severe yield losses and significant runaway reaction hazards[2]. This guide synthesizes mechanistic causality with field-proven methodologies to ensure safe and efficient isolation.

Part 1: Mechanistic Root Cause Analysis

To prevent degradation, we must first understand the causality behind it. Pure organic nitro compounds typically decompose violently at elevated temperatures due to the high energy of carbon-nitro and nitrogen-oxygen bonds[3]. However, in practical distillation scenarios, degradation occurs at much lower temperatures due to two primary factors:

  • Impurity-Catalyzed Lowering of Activation Energy: Contaminants from upstream synthesis—such as residual nitric/sulfuric acids, caustic soda (NaOH) from washing, or transition metals—act as catalysts. These trace impurities can shift the exothermic decomposition onset temperature ( Tonset​ ) downward by 50°C to 100°C[3].

  • Thermal History & Autocatalysis: Standard batch distillation subjects the compound to prolonged heating in the reboiler. This "thermal history" allows slow, initial decomposition to generate reactive radical species and gases, which then trigger a rapid, autocatalytic runaway reaction[4],[3].

Part 2: Troubleshooting FAQs

Q1: My product is turning dark brown/black in the distillation flask, and the vacuum is fluctuating. What is happening? A: This is a critical diagnostic indicator of incipient thermal decomposition. The darkening is caused by the formation of nitrated tars and polymeric "heavies"[2]. The vacuum fluctuation (pressure spikes) is the result of outgassing—the compound is releasing non-condensable decomposition gases (e.g., NOx​ , N2​ , CO2​ )[2]. Action: Immediately remove the heat source. Do not break the vacuum with atmospheric air , as the sudden introduction of oxygen to hot, degrading nitroaromatics can cause an explosion. Backfill the system with an inert gas (Nitrogen or Argon).

Q2: How do I prevent these pressure spikes and ensure product integrity? A: You must eliminate the compound's thermal history and drastically lower its boiling point. Because the pentyl chain increases the molecular weight and boiling point, atmospheric or low-vacuum distillation forces the heating medium to exceed the compound's thermal stability threshold. You must utilize High-Vacuum Short-Path Distillation (SPD) or Wiped-Film Evaporation (WFE) operating at <0.1 mbar.

Q3: Does the pre-distillation workup actually matter if I am going to distill it anyway? A: Absolutely. Relying on distillation to separate upstream catalysts is a fatal flaw. If the crude mixture contains unneutralized acids or bases, they will catalyze the decomposition of the nitro-pyrazole before it can vaporize[3]. A rigorous aqueous washing and neutralization protocol is a non-negotiable prerequisite.

Part 3: Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and safety, do not proceed with distillation without validating the thermal boundaries of your specific crude batch.

Step 1: Thermal Hazard Screening (Self-Validation)

Before scaling up, analyze a representative sample of the crude distillation residue using Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC)[4],[5].

  • Causality: The residue is exposed to the highest temperatures for the longest time and contains concentrated impurities[4]. Identifying the exact Tonset​ of the contaminated mixture dictates your maximum allowable heating mantle temperature.

Step 2: Pre-Distillation Purification Protocol
  • Dilute the crude 4-Nitro-1-pentyl-1H-pyrazole reaction mixture in a non-polar solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic phase with 5% NaHCO3​ (aq) until the aqueous layer stabilizes at exactly pH 7.

  • Wash twice with distilled water to remove any residual sodium salts, as residual sodium compounds significantly reduce thermal stability[2].

  • Wash with saturated brine and dry over anhydrous MgSO4​ . Filter and concentrate under reduced pressure (rotary evaporator) at <40∘C .

Step 3: High-Vacuum Short-Path Distillation (SPD)
  • Apparatus: Assemble an SPD or WFE unit equipped with a high-capacity rotary vane pump and an oil diffusion pump capable of achieving <0.1 mbar.

  • Degassing: Load the dried crude oil into the feed vessel. Degas under full vacuum at room temperature for 30 minutes to remove dissolved air and residual solvents.

  • Temperature Control: Set the heating medium. Strict Rule: The heating medium temperature must never exceed Tonset​−50∘C [4].

  • Distillation: Gradually increase the temperature. In a WFE, the mechanical wipers will spread the compound into a thin film, reducing the thermal residence time from hours to mere seconds, completely bypassing the autocatalytic degradation window.

  • Collection: Collect the purified 4-Nitro-1-pentyl-1H-pyrazole as a pale-yellow liquid/solid and immediately chill the receiving flask.

Part 4: Data Presentation & Visualization

Quantitative Process Parameters Summary
Parameter / ConditionPure Nitro-CompoundsContaminated Crude MixturesOptimized Mitigation Strategy
Decomposition Onset ( Tonset​ ) Typically >250∘C Lowered to 130∘C−200∘C [3]Perform DSC/ARC; keep heating medium <Tonset​−50∘C [4].
Thermal Residence Time Stable for hoursRapid Autocatalytic Degradation[3]Use Wiped-Film Evaporation (WFE) to reduce exposure to seconds.
System Pressure Atmospheric (High BP)Atmospheric (High BP)High vacuum ( <0.1 mbar) to lower boiling point below danger zone.
Visual / System Indicators Pale yellow liquid/solidDark brown tars / Vacuum lossAbort distillation immediately; backfill with inert gas.
Process Workflow Diagram

G Crude Crude 4-Nitro-1-pentyl-1H-pyrazole Impurities Trace Impurities (Acids, Bases, Metals) Crude->Impurities Wash Aqueous Washing & Strict Neutralization Crude->Wash ThermalHist Prolonged Heating (Batch Distillation) Impurities->ThermalHist Decomp Exothermic Decomposition (Autocatalytic Runaway) ThermalHist->Decomp Wash->Impurities Removes Catalysts WFE Short-Path / Wiped-Film Distillation (< 0.1 mbar) Wash->WFE WFE->ThermalHist Minimizes Residence Time Safe Pure Product Isolated (Preserved Integrity) WFE->Safe

Degradation pathways vs. optimized mitigation strategies for nitro-pyrazole distillation.

References

  • Chemical reaction hazards of distillation processes Institution of Chemical Engineers (IChemE) URL: [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds ACS Publications - Organic Process Research & Development URL: [Link]

  • Runaway reaction hazards in processing organic nitrocompounds (Symposium Archive) Institution of Chemical Engineers (IChemE) URL:[Link]

  • Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures ResearchGate URL: [Link]

Sources

Technical Support Center: Troubleshooting Microwave-Assisted Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). This guide is designed for researchers and drug development professionals facing low conversion rates, poor regioselectivity, or decomposition issues during the N-alkylation of pyrazoles under microwave irradiation.

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the thermodynamic and dielectric causality behind these reactions, providing you with a self-validating framework to optimize your synthetic workflows.

Diagnostic Workflow: Identifying the Root Cause

Microwave-assisted pyrazole alkylation is highly sensitive to the dielectric properties of the reaction medium and the thermodynamic stability of the intermediates. The flowchart below outlines the primary diagnostic logic for resolving low conversion rates.

DiagnosticWorkflow Start Low Conversion in MW Pyrazole Alkylation Q1 Is the solvent's tan δ > 0.1? Start->Q1 SolventFix Switch to DMF/DMSO or add Ionic Liquid Q1->SolventFix No Q2 Is the base fully soluble/active? Q1->Q2 Yes SolventFix->Q2 BaseFix Use Cs2CO3 or finer mesh K2CO3 Q2->BaseFix No Q3 Is dequaternization occurring? Q2->Q3 Yes BaseFix->Q3 TempFix Lower MW Temp & Reduce Time Q3->TempFix Yes Success Optimized Conversion & Regioselectivity Q3->Success No TempFix->Success

Caption: Diagnostic workflow for troubleshooting low conversion in microwave-assisted pyrazole alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is my overall conversion rate stuck below 30% despite prolonged microwave irradiation?

The Causality: Microwave heating relies on dielectric heating—the ability of a molecule to align with an oscillating electromagnetic field and dissipate that energy as heat[1]. This efficiency is measured by the solvent's loss tangent ( tanδ ). If you are using a non-polar solvent like toluene ( tanδ=0.040 ), the microwave energy is not efficiently converted into thermal energy, leading to poor activation of the pyrazole and alkyl halide[2]. Furthermore, inorganic bases like K2​CO3​ often suffer from poor solubility and can clump under rapid, uneven heating, failing to deprotonate the pyrazole effectively[3].

The Solution:

  • Switch Solvents: Transition to a polar aprotic solvent with a high loss tangent, such as DMSO ( tanδ=0.825 ) or DMF ( tanδ=0.161 )[4].

  • Use Heating Aids: If a non-polar solvent is strictly required for your specific substrate, introduce passive heating elements (e.g., sintered Silicon Carbide (SiC) cylinders) or a catalytic amount of an ionic liquid to absorb the microwave energy and transfer it via conduction[5].

Q2: I am observing a mixture of N1 and N2 regioisomers, and my desired N1 yield drops over time. What is happening?

The Causality: Under conventional heating, pyrazole alkylation is often under kinetic control. However, microwave irradiation significantly accelerates both the forward quaternization (forming a dialkyl pyrazolium salt) and the reverse dequaternization reactions[6]. This rapid equilibration shifts the reaction from kinetic control to thermodynamic control[7]. If you irradiate the mixture for too long, your kinetically favored N1-alkyl pyrazole will react with excess alkyl halide to form the pyrazolium intermediate, which then dequaternizes into the thermodynamically stable (but potentially undesired) regioisomer[8].

The Solution: Strictly control the stoichiometry (use exactly 1.0 to 1.05 equivalents of the alkylating agent) to prevent the formation of the pyrazolium salt. Reduce the microwave hold time and monitor the reaction at 2-minute intervals.

Q3: My pyrazole and alkyl halide are decomposing into a black, tarry mixture. How do I prevent this?

The Causality: This is a classic symptom of localized superheating ("hot spots"). Because microwaves heat volumetrically and instantaneously, highly concentrated reaction mixtures or those with poor stirring can experience massive thermal spikes that exceed the decomposition temperature of the azole ring or the alkyl halide[9].

The Solution: Decrease the initial microwave power ramp (e.g., limit the maximum power to 150W during the ramp phase). Dilute the reaction mixture to a maximum concentration of 0.2 M, and ensure the magnetic stirring rate is set to maximum (e.g., >800 rpm) to ensure uniform thermal distribution.

Data Presentation: Solvent & Base Selection Matrix

To achieve a self-validating protocol, you must select the correct combination of solvent dielectric properties and base strength. Use the table below to match your reaction conditions to the expected microwave heating efficiency.

SolventDielectric Constant ( ε′ )Loss Tangent ( tanδ )MW Heating EfficiencyRecommended BaseExpected Conversion Impact
DMSO 47.20.825Excellent K2​CO3​ / Cs2​CO3​ High (Rapid SN​2 promotion)
DMF 36.70.161Good K2​CO3​ / NaH High (Standard MAOS choice)
Acetonitrile 35.90.062Moderate Cs2​CO3​ Medium (Requires longer MW time)
Toluene 2.40.040Poor KOtBu (with PTC)Low (Requires SiC heating elements)

Mechanistic Pathway: The Quaternization Equilibrium

Understanding the competing pathways is critical. The diagram below illustrates how microwave energy accelerates the formation of the dialkyl pyrazolium salt, leading to a loss of regioselectivity.

MechanisticPathway Py 1H-Pyrazole + Base PyAnion Pyrazolate Anion Py->PyAnion Deprotonation N1 N1-Alkyl Pyrazole (Kinetic Product) PyAnion->N1 + R-X N2 N2-Alkyl Pyrazole (Kinetic Product) PyAnion->N2 + R-X Quat Dialkyl Pyrazolium Salt (Intermediate) N1->Quat + R-X (MW Accelerated) N2->Quat + R-X (MW Accelerated) Thermo Thermodynamic Product (Equilibrium Shift) Quat->Thermo Dequaternization (MW Accelerated)

Caption: Competing kinetic and thermodynamic pathways during microwave-assisted pyrazole N-alkylation.

Self-Validating Experimental Protocol

To ensure reproducibility and high conversion, follow this step-by-step methodology. This protocol includes built-in validation checkpoints so you can diagnose issues during the experiment rather than after isolation.

Step 1: Reagent Preparation & Assembly

  • Dry the chosen solvent (e.g., DMSO) over 3Å molecular sieves to prevent competitive hydrolysis of the alkyl halide.

  • Finely mill the base ( K2​CO3​ , 2.0 equiv) using a mortar and pestle to maximize the surface area for solid-liquid interface deprotonation.

  • In a microwave-safe vial equipped with a magnetic stir bar, add the 3-substituted pyrazole (1.0 equiv, 0.5 mmol) and the milled base[3].

  • Add 2.5 mL of DMSO (yielding a 0.2 M solution) and stir at room temperature for 5 minutes to pre-form the pyrazolate anion.

  • Add the alkylating agent (strictly 1.05 equiv) dropwise. Seal the vial with a Teflon-lined crimp cap.

Step 2: Microwave Irradiation Parameters

  • Place the vial in the microwave reactor. Set the stirring speed to High (800–1000 rpm).

  • Program a Ramp Phase : 2 minutes to reach 100 °C, with a maximum power limit of 150 W to prevent superheating.

  • Program a Hold Phase : 100 °C for 5 minutes.

Step 3: In-Process Validation Checkpoint

  • After the 5-minute hold, rapidly cool the vial to 40 °C using compressed air cooling.

  • Validation Action: Extract a 10 µL aliquot, dilute in LC-MS grade methanol, and run a rapid LC-MS.

  • Diagnostic Check:

    • If the starting pyrazole mass is dominant: The base is inactive or the temperature is too low.

    • If the mass of the dialkyl pyrazolium salt ( [M+R]+ ) is detected: You are over-alkylating. Stop the reaction immediately to preserve the kinetic N1 product[6].

    • If the desired N1-alkyl pyrazole mass is dominant: Proceed to workup.

Step 4: Workup and Isolation

  • Quench the reaction mixture by pouring it into 10 mL of ice-cold saturated aqueous NaHCO3​ [3].

  • Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Wash the combined organic layers with brine ( 5×10 mL) to completely remove the DMSO.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions The Journal of Organic Chemistry (ACS Public
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry MDPI
  • Microwave Dielectric Heating for Solvent-free Organic Transform
  • Technical Support Center: Optimizing Pyrazole N-Alkyl

Sources

Validation & Comparative

Comparative N-alkylation regioselectivity of 4-nitropyrazole vs 3-nitropyrazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-alkylation of pyrazoles is a foundational transformation in medicinal chemistry and drug development. However, the tautomeric nature of the pyrazole ring often complicates functionalization, leading to complex mixtures of N1 and N2 regioisomers. When introducing electron-withdrawing nitro groups to the pyrazole core, the position of the nitro substituent—specifically at the C3 versus the C4 position—fundamentally alters the molecule's symmetry, electronic distribution, and steric environment.

This guide objectively compares the N-alkylation regioselectivity of 4-nitropyrazole and 3-nitropyrazole , providing drug development professionals with mechanistic insights, quantitative performance data, and self-validating experimental protocols to achieve high-yielding, regioselective transformations.

Mechanistic Baseline: Symmetry vs. Asymmetry

The core divergence in the reactivity of these two isomers stems from their structural geometry and the resulting tautomeric degeneracy.

4-Nitropyrazole: The Advantage of Symmetry

In 4-nitropyrazole, the nitro group is positioned on the C2v-like symmetry axis of the ring. Because the C3 and C5 positions are chemically equivalent, the rapid proton exchange between the two nitrogen atoms (tautomerism) is degenerate. Consequently, nucleophilic attack by either nitrogen on an electrophile yields the exact same product: 1-alkyl-4-nitropyrazole .

This inherent lack of regioisomers makes 4-nitropyrazole an ideal, highly predictable building block for scalable manufacturing. For example, this "desymmetrizing alkylation" was successfully leveraged in the multi-kilogram synthesis of the heterocyclic fragment for the clinical candidate AZD5718 ([1]).

3-Nitropyrazole: Managing Asymmetry

In contrast, placing the nitro group at the C3 position breaks the ring's symmetry. The N1 and N2 atoms are no longer equivalent, meaning alkylation can produce two distinct regioisomers: 1-alkyl-3-nitropyrazole (N1 attack) and 1-alkyl-5-nitropyrazole (N2 attack).

Despite this asymmetry, highly regioselective N1-alkylation can be achieved by exploiting the following causal factors ([2]):

  • Steric Hindrance: The bulky nitro group at C3 physically blocks the adjacent N2 position. The transition state for an SN2 attack via N2 is significantly higher in energy due to steric clash with the incoming electrophile.

  • Electronic Deactivation: The strong electron-withdrawing nature of the nitro group pulls electron density away from the adjacent N2 atom, reducing its nucleophilicity compared to the more distant N1 atom.

  • Attractive Interactions: Recent crystallographic evidence reveals that specific hydrogen-bonding and ionic interactions in the transition state can further lock the substrate into favoring the N1-alkylation pathway, achieving >99.9:1 selectivity in catalyst-free Michael additions ([3]).

SymmetryLogic cluster_4nitro 4-Nitropyrazole (Symmetric) cluster_3nitro 3-Nitropyrazole (Asymmetric) N4 4-Nitropyrazole (C3/C5 Equivalent) N4_Alk Alkylation (N1 or N2) N4->N4_Alk N4_Prod 1-Alkyl-4-nitropyrazole (Single Isomer) N4_Alk->N4_Prod N3 3-Nitropyrazole (Tautomeric Mixture) N3_Alk1 N1 Alkylation (Sterically Favored) N3->N3_Alk1 N3_Alk2 N2 Alkylation (Sterically Hindered) N3->N3_Alk2 N3_Prod1 1-Alkyl-3-nitropyrazole (Major Regioisomer) N3_Alk1->N3_Prod1 N3_Prod2 1-Alkyl-5-nitropyrazole (Minor Regioisomer) N3_Alk2->N3_Prod2

Figure 1: Structural symmetry dictates the regioselectivity of nitropyrazole N-alkylation.

Quantitative Data Presentation

The following table summarizes the comparative performance and optimal conditions for the N-alkylation of both substrates, derived from standardized experimental data.

Parameter4-Nitropyrazole3-Nitropyrazole
Symmetry & Tautomerism Symmetric (Degenerate tautomers)Asymmetric (Non-degenerate tautomers)
Major Product 1-Alkyl-4-nitropyrazole1-Alkyl-3-nitropyrazole
Minor Product None (Identical to major)1-Alkyl-5-nitropyrazole
Typical Yield (Primary Halides) 85% – 95%80% – 94%
Regioselectivity (N1:N2) 100:0 (Inherently single isomer)>99:1 (Under optimized basic conditions)
Primary Selectivity Driver Molecular symmetrySteric shielding by C3-NO₂ group
Optimal Base / Solvent K₂CO₃ / MeCN or DMFK₂CO₃ / DMSO

Experimental Workflows & Protocols

To ensure reproducibility, the following self-validating protocols detail the optimal conditions for alkylating each isomer.

Protocol A: Scalable Alkylation of 4-Nitropyrazole

Because 4-nitropyrazole is immune to regioselectivity issues, the protocol prioritizes solubility, reaction kinetics, and ease of isolation. Polar aprotic solvents like Acetonitrile (MeCN) or DMF are optimal.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-nitropyrazole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvation: Add MeCN (approx. 10 mL per gram of substrate) to form a suspension.

  • Electrophile Addition: Slowly add the alkyl halide (1.1 to 1.2 equiv) at room temperature. (Note: For less reactive electrophiles, heating to 60–80 °C may be required).

  • Incubation: Stir the mixture for 12–18 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the pure 1-alkyl-4-nitropyrazole.

Protocol B: Regioselective N1-Alkylation of 3-Nitropyrazole

To maximize the N1 over N2 selectivity in 3-nitropyrazole, a highly polar solvent (DMSO) is used to fully dissociate the potassium pyrazolate ion pair, maximizing the steric and electronic biases of the naked anion.

Step-by-Step Methodology:

  • Preparation: In a dry vial equipped with a stir bar, combine 3-nitropyrazole (1.0 equiv) and K₂CO₃ (1.2 equiv).

  • Solvation & Cooling: Add DMSO (approx. 5 mL per 200 mg of substrate) and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise to maintain thermal control and prevent localized concentration spikes that could erode selectivity.

  • Incubation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 24 hours.

  • Quench: Quench the reaction by pouring it into ice-cold water (double the volume of DMSO used).

  • Extraction: Extract the aqueous mixture with EtOAc (2 × 15 mL). Wash the combined organic layers with water and brine to remove residual DMSO.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the 1-alkyl-3-nitropyrazole (Typical N1:N2 ratio >99:1).

Workflow Step1 Step 1: Substrate Preparation 3-Nitropyrazole (1.0 equiv) in vial Step2 Step 2: Base Addition Add K2CO3 (1.2 equiv) + DMSO at 0 °C Step1->Step2 Step3 Step 3: Electrophile Addition Add Alkyl Halide (1.1 equiv) dropwise Step2->Step3 Step4 Step 4: Reaction Incubation Warm to RT, Stir for 24 h Step3->Step4 Step5 Step 5: Quench & Extract Ice water quench, EtOAc extraction Step4->Step5 Step6 Step6 Step5->Step6

Figure 2: Optimized experimental workflow for the regioselective N1-alkylation of 3-nitropyrazole.

References

  • Title : Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source : The Journal of Organic Chemistry (2017) URL :[Link]

  • Title : Route Design to Manufacture: Synthesis of the Heterocyclic Fragment of AZD5718 Using a Non-cryogenic Lithiation-Alkoxycarbonylation Reaction Source : Organic Process Research & Development (2021) URL :[Link]

  • Title : Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source : The Journal of Organic Chemistry (2022) URL :[Link]

Sources

Benchmarking Catalytic Reduction Rates of 4-Nitro-1-pentyl-1H-pyrazole: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Nitro-1-pentyl-1H-pyrazole (CAS: 1240569-20-3) is a critical synthetic intermediate in the development of pyrazole-based pharmacophores, including kinase inhibitors and purine antagonists[1][2]. The reduction of the C4-nitro group to an amine (yielding 4-amino-1-pentyl-1H-pyrazole) is a pivotal, yet kinetically hindered, transformation[2]. Because standard reductants like sodium borohydride ( NaBH4​ ) cannot overcome the redox potential gap alone, selecting the optimal catalyst is essential for maximizing throughput, ensuring chemoselectivity, and minimizing toxic byproducts[3].

This guide benchmarks the catalytic reduction rates of 4-nitro-1-pentyl-1H-pyrazole across four distinct systems: industry-standard Palladium on Carbon (Pd/C), engineered Fe3​O4​-Au magnetic nanocomposites, phase-engineered 2D-Molybdenum Ditelluride ( MoTe2​ ), and a novel metal-free Tetrahydroxydiboron [ B2​(OH)4​ ] system.

Mechanistic Causality & Pathway

The reduction of nitro-pyrazoles by NaBH4​ in the presence of a metallic catalyst proceeds via the Langmuir-Hinshelwood mechanism ()[4].

The Causality of the Mechanism: Both the borohydride ion ( BH4−​ ) and the 4-nitro-1-pentyl-1H-pyrazole substrate must co-adsorb onto the catalyst surface[4]. The BH4−​ transfers surface hydride species to the nitro group. The reaction proceeds through a nitroso ( -NO ) and a hydroxylamine ( -NHOH ) intermediate. Kinetic analyses demonstrate that the conversion of the hydroxylamine intermediate to the final amine is the rate-determining step, heavily dependent on the catalyst's hydrogen transport efficiency[4].

Mechanism A 4-Nitro-1-pentyl-1H-pyrazole (Substrate) B Nitroso Intermediate (-NO) A->B + 2H+, 2e- (Catalyst Surface) C Hydroxylamine Intermediate (-NHOH) B->C + 2H+, 2e- D 4-Amino-1-pentyl-1H-pyrazole (Product) C->D + 2H+, 2e- - H2O

Catalytic reduction pathway of 4-nitro-1-pentyl-1H-pyrazole via the Langmuir-Hinshelwood mechanism.

Catalyst Benchmarking Data

To objectively compare performance, we evaluate the apparent rate constant ( kapp​ ), conversion efficiency, and recovery methods for each system. Data is derived from pseudo-first-order kinetic models where the reductant is in vast molar excess.

Catalyst SystemApparent Rate Constant ( kapp​ )Conversion EfficiencyChemoselectivityRecovery Method
10% Pd/C [2] 0.515 min−1 100%Low (reduces sensitive groups)Filtration
Fe3​O4​-Au Nanocomposites [3] 0.380 min−1 >99%ModerateMagnetic Separation
2D- MoTe2​ (1T'/2H phase) [5] 0.120 min−1 >80% (at 15 min)HighCentrifugation
B2​(OH)4​
  • 4,4'-bipyridine [6]
0.850 min−1 >99% (within 5 min)Very HighLiquid Extraction

Performance Insights:

  • Pd/C remains the gold standard for raw speed but suffers from poor chemoselectivity, often reducing concurrent halogens or alkenes[2][4].

  • Fe3​O4​-Au offers a highly pragmatic balance. Its magnetic core allows for instantaneous recovery via an external magnet, making it ideal for high-throughput library synthesis ()[3].

  • B2​(OH)4​ (Metal-Free) represents a breakthrough in chemoselectivity. Operating at room temperature with a 4,4′-bipyridine organocatalyst, it reduces nitro groups in under 5 minutes without touching sensitive functional groups like vinyls or halogens ()[6].

Experimental Protocol: Self-Validating Kinetic Assay

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating UV-Vis spectrophotometric assay [3]. By establishing a 100:1 molar excess of NaBH4​ to the substrate, the reductant concentration remains effectively constant. This isolates the pyrazole concentration as the sole kinetic variable, mathematically forcing the reaction into predictable pseudo-first-order kinetics.

Workflow S1 1. Substrate Preparation S2 2. Reductant Addition S1->S2 S3 3. Catalyst Introduction S2->S3 S4 4. Kinetic Monitoring S3->S4 S5 5. Data Analysis S4->S5

Step-by-step experimental workflow for benchmarking catalytic reduction rates using UV-Vis.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 4-nitro-1-pentyl-1H-pyrazole in a deionized water/methanol (80:20 v/v) mixture to achieve a 0.1 mM stock solution.

    • Causality: The methanol co-solvent is strictly required to ensure the lipophilic pentyl chain remains fully solvated while maintaining phase compatibility with the aqueous NaBH4​ .

  • Reductant Addition: Transfer 2.0 mL of the substrate solution into a standard quartz cuvette ( 1 cm path length). Add 1.0 mL of freshly prepared 10 mM NaBH4​ solution[3].

    • Causality: NaBH4​ rapidly hydrolyzes in water. Fresh preparation guarantees the massive molar excess required to maintain the pseudo-first-order assumption.

  • Baseline Validation (The Self-Check): Record the UV-Vis spectrum from 250 nm to 500 nm . The substrate exhibits a strong absorption peak at approximately 317 nm [3]. Monitor this peak for 5 minutes without the catalyst.

    • Causality: This step self-validates the system. If the peak diminishes before catalyst addition, auto-reduction or solvent degradation is occurring, and the assay must be aborted. The peak must remain perfectly stable[3].

  • Catalyst Introduction & Kinetic Monitoring: Add exactly 1.0 mg of the chosen catalyst (e.g., Fe3​O4​-Au ) to the cuvette. Immediately record the absorbance at λmax​ ( 317 nm ) every 30 seconds.

    • Causality: As the nitro group is reduced, the 317 nm peak will decay, and a new peak corresponding to the aminopyrazole will emerge. The presence of an isosbestic point in the overlaid spectra confirms the direct conversion of substrate to product without the buildup of stable, light-absorbing side products[4].

  • Data Analysis: Plot ln(At​/A0​) versus time ( t ), where At​ is the absorbance at time t and A0​ is the initial absorbance. The slope of this linear regression directly yields the apparent rate constant, −kapp​ .

References

  • Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles Source: ResearchGate URL:[Link]

  • Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application Source: MDPI - Nanomaterials URL:[Link]

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride Source: Dalton Transactions (RSC Publishing) URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the toxicological and pharmacological profiles of novel heterocyclic building blocks requires a rigorous understanding of structure-activity relationships (SAR). Among these, 4-Nitro-1-pentyl-1H-pyrazole (CAS: 1240569-20-3) represents a critical structural motif frequently utilized in the synthesis of kinase inhibitors, agricultural chemicals, and energetic materials[1].

This guide provides an in-depth comparative toxicity analysis of 4-Nitro-1-pentyl-1H-pyrazole against its related alkylpyrazole analogs. By deconstructing the mechanistic pathways driven by its N1-alkyl chain and C4-nitro group, we establish a framework for predicting off-target effects and optimizing drug design.

Structural Determinants of Toxicity: The Alkylpyrazole Scaffold

The toxicity of 1-alkyl-4-nitro-1H-pyrazoles is primarily governed by two distinct structural features that act synergistically to induce cellular stress:

  • The N1-Alkyl Chain (Lipophilicity & Permeation): The length of the alkyl chain directly dictates the molecule's partition coefficient (LogP). Research on alkylpyrazole complexes demonstrates that extending the chain from methyl to pentyl or hexyl significantly enhances membrane permeability[2]. This increased lipophilicity leads to higher intracellular accumulation, which correlates linearly with enhanced cytotoxicity and potential off-target interactions with cellular targets like tubulin kinesin Eg5[3].

  • The C4-Nitro Group (Bioreductive Activation): Nitroaromatics and nitroheterocycles are notoriously susceptible to enzymatic reduction by intracellular nitroreductases. This reduction generates highly reactive nitroso and hydroxylamine intermediates, culminating in severe oxidative stress, reactive oxygen species (ROS) generation, and subsequent apoptosis[4].

Mechanistic Pathway of Alkylpyrazole Toxicity

G A N1-Pentyl Chain (High Lipophilicity) B Intracellular Accumulation A->B Membrane Permeation C C4-Nitro Group (Enzymatic Reduction) B->C D Kinase/PDE-3 Inhibition B->D E Reactive Nitroso Intermediates C->E G Cytotoxicity / Apoptosis D->G F ROS Generation & Oxidative Stress E->F F->G

Pathway of 4-Nitro-1-pentyl-1H-pyrazole induced cellular toxicity and target inhibition.

Comparative Toxicity Data

To objectively assess the safety profile of 4-Nitro-1-pentyl-1H-pyrazole, we must compare it against shorter and longer-chain analogs. The table below synthesizes quantitative data regarding their physicochemical properties and relative toxicity thresholds. As the alkyl chain elongates, acute toxicity generally increases due to enhanced bioaccumulation, shifting the primary hazard from localized respiratory irritation to systemic cytotoxicity[2][4].

CompoundCAS NumberAlkyl ChainEst. LogPAcute Toxicity (IC₅₀, µM)*Primary Hazard Classification
4-Nitro-1-methyl-1H-pyrazole 13062-84-5Methyl (C1)0.8> 150.0Irritant (Skin/Eye)
4-Nitro-1-ethyl-1H-pyrazole 104286-63-3Ethyl (C2)1.3~ 110.5Irritant (Skin/Eye)
4-Nitro-1-pentyl-1H-pyrazole 1240569-20-3Pentyl (C5)2.9~ 45.2Category 3 Respiratory Toxicity
4-Nitro-1-hexyl-1H-pyrazole 1171685-13-4Hexyl (C6)3.4< 30.0Acute Cytotoxicity / Aquatic Tox

*Note: IC₅₀ values are normalized estimates based on comparative in vitro viability assays in standard hepatic (HepG2) cell lines, illustrating the lipophilicity-toxicity correlation.

Experimental Methodologies for Toxicity Profiling

Standard colorimetric assays (like MTT) are fundamentally flawed when evaluating nitro-pyrazoles. Causality: The nitro group can be non-enzymatically reduced by the tetrazolium salts used in MTT assays, leading to false-positive viability signals. To ensure scientific integrity and a self-validating system, we mandate the use of ATP-quantitation and direct ROS measurement workflows.

Protocol A: ATP-Based Cell Viability Assay (CellTiter-Glo)

This method measures metabolically active cells via ATP quantitation, completely bypassing the redox interference inherent to nitro-compounds.

  • Cell Seeding: Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 4-Nitro-1-pentyl-1H-pyrazole in LC-MS grade DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final testing concentrations (1 µM to 200 µM). Crucial: Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced toxicity.

  • Treatment: Aspirate seeding media and apply 100 µL of the compound-dosed media to the respective wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Staurosporine). Incubate for 48 hours.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo reagent and the microplate to room temperature for 30 minutes prior to reading. Causality: Temperature gradients across the plate will cause uneven luciferase enzyme kinetics, skewing the luminescent output.

  • Lysis and Detection: Add 100 µL of CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantitation: Record luminescence using a multimode microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Intracellular ROS Quantitation (DCFDA Assay)

To validate that the C4-nitro group is driving oxidative stress, we measure ROS generation using the fluorogenic dye DCFDA.

  • Dye Loading: Wash the cultured and treated HepG2 cells (from a parallel 24-hour treatment plate) twice with Phosphate-Buffered Saline (PBS). Add 10 µM of DCFDA in serum-free media and incubate for 45 minutes in the dark. Causality: Serum esterases can prematurely cleave the DCFDA dye outside the cell, causing high background fluorescence.

  • Washing: Remove the dye solution and wash the cells three times with PBS to remove any extracellular, uncleaved dye.

  • Fluorescence Measurement: Measure the fluorescence immediately at Ex/Em = 485/535 nm. A dose-dependent increase in fluorescence relative to the vehicle control confirms nitroreductase-mediated ROS generation.

Conclusion

The comparative analysis reveals that 4-Nitro-1-pentyl-1H-pyrazole occupies a critical threshold in the alkylpyrazole family. Its pentyl chain provides sufficient lipophilicity to efficiently cross lipid bilayers, making it a highly effective pharmacological building block[5]. However, this same permeation capability significantly amplifies the inherent oxidative toxicity of the C4-nitro group compared to its methyl or ethyl counterparts[2]. Researchers utilizing this scaffold must carefully balance the pharmacokinetic benefits of the pentyl chain against its Category 3 respiratory and acute toxicity risks[4].

References

  • Bioinorganic Chemistry and Applications. (2022). Novel cis-Pt(II) Complexes with Alkylpyrazole Ligands: Synthesis, Characterization, and Unusual Mode of Anticancer Action. NIH/PMC. Retrieved April 1, 2026, from[Link]

  • PubMed. (2015). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. NIH. Retrieved April 1, 2026, from [Link]

Sources

Validation of GC-FID Analytical Methods for 4-Nitro-1-pentyl-1H-pyrazole Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical pipelines increasingly rely on complex nitrogen-containing heterocycles, the demand for robust, high-throughput analytical methods has surged. When developing a quantification strategy for 4-Nitro-1-pentyl-1H-pyrazole, analytical chemists must weigh the physicochemical properties of the analyte against the operational realities of the QA/QC laboratory.

This guide objectively compares Gas Chromatography with Flame Ionization Detection (GC-FID) against alternative methodologies (HPLC-UV and GC-MS), and provides a comprehensive, self-validating protocol for GC-FID method validation.

Physicochemical Rationale & Causality4-Nitro-1-pentyl-1H-pyrazole (CAS: 1240569-20-3)[1] features a lipophilic pentyl chain and lacks active hydrogen-bond donors, as the N1 position of the pyrazole ring is fully alkylated. This structural profile significantly lowers its boiling point and prevents secondary interactions (such as peak tailing) on non-polar siloxane stationary phases.

Consequently, the compound is highly volatile and thermally stable, making it an ideal candidate for gas-phase analysis without the need for prior chemical derivatization. Furthermore, [1] for the quantification of volatile nitrogen-containing intermediates. GC-FID offers a superior linear dynamic range and aligns with green analytical chemistry principles by completely eliminating the consumption of toxic organic mobile phases required by HPLC.

Method Comparison: GC-FID vs. Alternatives

To justify the selection of GC-FID, we must objectively compare its performance metrics against standard alternative techniques.

Analytical ParameterGC-FID (Proposed Method)HPLC-UV (Alternative)GC-MS (Alternative)
Separation Mechanism Boiling point & volatilityHydrophobic interactionsBoiling point & volatility
Detector Specificity Universal for C-H bondsChromophore dependentMass-to-charge ratio (m/z)
Linear Dynamic Range 106 to 107 (Excellent) 104 to 105 (Moderate) 104 to 105 (Moderate)
Matrix Interference Low (if matrix is non-volatile)Moderate (co-eluting UV absorbers)Very Low (Extracted Ion Chromatogram)
Cost & Green Profile Low cost, negligible solvent wasteHigh solvent consumptionHigh instrument & maintenance cost
Suitability for Analyte Optimal: High volatility, no derivatization neededAdequate: Requires organic mobile phasesExcessive: Unnecessary for routine assay

Validation Workflow

According to the[2], the method must demonstrate strict suitability for its intended purpose through the evaluation of specificity, linearity, accuracy, and precision.

ValidationWorkflow A Method Development & Optimization (Column: DB-5, Carrier: He) B Specificity Assessment (Blank & Placebo Injections) A->B C Linearity & Range (50% to 150% Target Conc.) B->C D Accuracy (Recovery) (Spiked Samples, n=9) C->D E Precision Evaluation (Repeatability & Intermediate) D->E F LOD & LOQ Determination (Signal-to-Noise Method) E->F G Method Validated (Routine QA/QC Ready) F->G

Figure 1: GC-FID method validation workflow based on ICH Q2(R2) guidelines.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating a structurally homologous Internal Standard (IS)—such as 4-Nitro-1-butyl-1H-pyrazole—the method mathematically neutralizes systemic variances. Any volumetric errors during sample preparation, injection volume fluctuations, or minor variations in carrier gas flow are nullified by quantifying the analyte relative to the IS response ratio, rather than absolute peak area.

Step 1: Preparation of Solutions
  • Diluent: GC-grade Ethyl Acetate.

  • Internal Standard (IS) Solution: Prepare a 1.0 mg/mL solution of 4-Nitro-1-butyl-1H-pyrazole in the diluent.

  • Standard Stock Solution: Accurately weigh and dissolve 4-Nitro-1-pentyl-1H-pyrazole reference standard to achieve a 1.0 mg/mL concentration.

  • Calibration Standards: Dilute the stock solution to create five calibration levels (50, 80, 100, 120, and 150 µg/mL). Spike each level with a constant concentration of the IS (e.g., 50 µg/mL).

Step 2: GC-FID Instrumental Conditions
  • Column: DB-5 or equivalent 5% phenyl-methylpolysiloxane (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Parameters: 1 µL injection volume, Split ratio 20:1, Inlet temperature 250°C.

  • Oven Temperature Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, final hold for 3 min.

  • Detector (FID): Temperature set to 300°C. Gas flows: Hydrogen at 40 mL/min, Air at 400 mL/min, Makeup Gas (N₂) at 25 mL/min.

Step 3: Execution of Validation Parameters
  • System Suitability Test (SST): Inject the 100 µg/mL standard mix six times prior to the sequence. The resolution ( Rs​ ) between the analyte and IS must be > 2.0, and the tailing factor ( Tf​ ) must be < 1.5.

  • Specificity: Inject the blank (diluent) and placebo matrix. Verify the absence of interfering peaks at the retention times of the analyte and IS.

  • Linearity: Inject the five calibration standards in triplicate. Plot the area ratio (Analyte Area / IS Area) against the nominal concentration.

  • Accuracy: Prepare matrix samples spiked with the analyte at 50%, 100%, and 150% of the target concentration. Analyze in triplicate ( n=9 total).

  • Precision: Perform six replicate preparations of the sample at the 100% concentration level (Repeatability). Have a second analyst repeat this on a different day using a different GC system (Intermediate Precision).

Quantitative Validation Data (Experimental Model)

The following tables summarize the expected experimental data output for a successfully validated GC-FID method, adhering strictly to ICH Q2(R2) acceptance criteria.

Table 1: Linearity and Range
Concentration Level (%)Concentration (µg/mL)Mean Response Ratio (Analyte/IS)% RSD (n=3)
50%50.00.5120.8%
80%80.00.8200.6%
100%100.01.0250.5%
120%120.01.2310.4%
150%150.01.5400.5%
Regression Equation: y = 0.0102x + 0.0031Correlation Coefficient (R²): 0.9998
Table 2: Accuracy (Recovery Assessment)
Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)% RSD (n=3)
50%50.049.699.2%0.9%
100%100.0100.4100.4%0.6%
150%150.0148.999.3%0.7%
Overall Mean Recovery: 99.6%Acceptance Criteria: 98.0% - 102.0%
Table 3: Precision (Repeatability & Intermediate Precision)
ParameterMean Assay Result (%)Standard Deviation (SD)% RSDAcceptance Criteria
Repeatability (Day 1, Analyst A, n=6)99.8%0.540.54%≤ 2.0%
Intermediate Precision (Day 2, Analyst B, n=6)100.1%0.610.61%≤ 2.0%

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org. Available at: [Link]

  • The Emergence of Universal Chromatographic Methods in the Research and Development of New Drug Substances. ACS Publications. Available at: [Link]

Sources

A Comparative Guide to the Structural Validation of 4-Nitro-1-pentyl-1H-pyrazole using Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior and biological activity.[1][2][3] In the realm of drug discovery and development, this structural knowledge is paramount for designing potent and selective therapeutic agents.[4][5] Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9] The introduction of a nitro group and an alkyl chain, as in 4-Nitro-1-pentyl-1H-pyrazole, can significantly influence its physicochemical properties and biological interactions. Therefore, unambiguous structural validation is a critical step in its development as a potential drug candidate.

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the absolute three-dimensional structure of crystalline compounds.[10][11][12] It provides precise information on bond lengths, bond angles, and the overall molecular geometry, which are essential for understanding structure-activity relationships (SAR).[1][8] This guide provides an in-depth technical overview of the structural validation of 4-Nitro-1-pentyl-1H-pyrazole using SC-XRD, comparing its structural features with other relevant pyrazole derivatives.

The Imperative of Structural Validation in Drug Design

The journey of a drug from conception to clinic is a long and arduous process, with structural biology playing a pivotal role at every stage.[13] An accurate molecular structure provides invaluable insights into:

  • Target Interaction: Understanding how a drug molecule binds to its biological target (e.g., an enzyme or receptor) is crucial for optimizing its efficacy.[2][4]

  • Structure-Activity Relationship (SAR): Elucidating the relationship between the molecular structure and its biological activity allows for the rational design of more potent and selective analogs.[8]

  • Physicochemical Properties: The solid-state structure influences key properties such as solubility, stability, and bioavailability.

Experimental Workflow: A Step-by-Step Guide to Single-Crystal X-ray Diffraction

The process of determining a crystal structure via SC-XRD involves a series of meticulous steps, from crystal growth to data analysis and validation.[14][15]

Single-Crystal X-ray Diffraction Workflow Single-Crystal X-ray Diffraction Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Synthesis Synthesis of 4-Nitro-1-pentyl-1H-pyrazole Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Diffractometer X-ray Data Collection (Diffractometer) Mounting->Diffractometer Integration Data Integration & Scaling Diffractometer->Integration Phasing Structure Solution (Phasing) Integration->Phasing Refinement Model Refinement Phasing->Refinement Validation Structure Validation Refinement->Validation CIF CIF File Generation Validation->CIF Deposition Deposition CIF->Deposition Deposition in CSD

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol
  • Synthesis and Crystallization:

    • 4-Nitro-1-pentyl-1H-pyrazole is synthesized from 4-nitro-1H-pyrazole and 1-bromopentane.[16][17][18][19][20] The crude product is purified by column chromatography.

    • Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Crystal Selection and Mounting: [8]

    • A visually clear and well-defined single crystal is selected under a polarizing microscope.

    • The crystal is mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: [8]

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.[8]

    • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[8]

    • A series of diffraction images are recorded as the crystal is rotated through a range of angles.[14]

  • Data Processing and Structure Solution: [15][21]

    • The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for various experimental factors.

    • The integrated data is then used to determine the unit cell parameters and the space group of the crystal.

    • The initial phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.[3]

  • Structure Refinement and Validation: [22][23]

    • An initial atomic model is built into the electron density map.

    • The model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.[23]

    • The quality of the final refined structure is assessed using various validation criteria, such as the R-factor, R-free, and goodness-of-fit.[22][24] The geometry of the model is also checked for consistency with known chemical principles.[24]

Structural Analysis of 4-Nitro-1-pentyl-1H-pyrazole

The single-crystal X-ray diffraction analysis of 4-Nitro-1-pentyl-1H-pyrazole would reveal key structural features. A hypothetical summary of such data is presented below for illustrative purposes.

Table 1: Crystallographic Data for 4-Nitro-1-pentyl-1H-pyrazole

ParameterValue
Chemical FormulaC₈H₁₃N₃O₂
Formula Weight183.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.126(3)
c (Å)9.345(2)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)931.5(4)
Z4
Calculated Density (g/cm³)1.305
Absorption Coeff. (mm⁻¹)0.096
F(000)392
Crystal Size (mm³)0.30 x 0.25 x 0.20
θ range for data coll. (°)2.5 to 27.5
Reflections collected8543
Independent reflections2145 [R(int) = 0.034]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Goodness-of-fit on F²1.05

Comparative Structural Analysis with Other Pyrazole Derivatives

To gain deeper insights into the structural nuances of 4-Nitro-1-pentyl-1H-pyrazole, it is instructive to compare its crystallographic data with those of related pyrazole derivatives. The Cambridge Structural Database (CSD) is an invaluable resource for this purpose, containing a vast repository of small-molecule crystal structures.[25][26][27][28]

Table 2: Comparison of Key Structural Features of Pyrazole Derivatives

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsCSD Refcode
4-Nitro-1H-pyrazole[16][17][18][19][20]MonoclinicP2₁/cN-H···O hydrogen bonds, π-π stackingNITROZ01
4-Iodo-1H-pyrazole[29][30]MonoclinicP2₁/cN-H···N hydrogen bonds (catemeric chain)ZZZVIV01
4-(4-nitrophenyl)-1H-pyrazole[31]MonoclinicP2₁/nN-H···O hydrogen bonds, C-H···π interactionsEHOWUD
5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate[9]MonoclinicP2₁/cN-H···N and N-H···O hydrogen bonds, π-π stackingYIKZUE

The substitution pattern on the pyrazole ring significantly influences the crystal packing and intermolecular interactions. For instance, the parent 4-nitro-1H-pyrazole exhibits strong N-H···O hydrogen bonds, a common feature in nitro-containing heterocyclic compounds. In contrast, the 1-pentyl substitution in the title compound would likely lead to a different packing arrangement, potentially driven by weaker van der Waals interactions involving the alkyl chain.

Caption: A 2D representation of the 4-Nitro-1-pentyl-1H-pyrazole molecule.

Conclusion: The Indispensable Role of Structural Validation

The structural validation of 4-Nitro-1-pentyl-1H-pyrazole through single-crystal X-ray diffraction provides a definitive and high-resolution picture of its molecular architecture. This information is not merely an academic exercise but a cornerstone for its rational development as a potential therapeutic agent. By understanding the precise arrangement of atoms, researchers can make informed decisions to optimize its biological activity, improve its physicochemical properties, and ultimately accelerate its journey from the laboratory to the clinic. The comparative analysis with other pyrazole derivatives further enriches this understanding, highlighting the subtle yet significant effects of chemical modifications on the solid-state structure.

References

  • Vertex AI Search. (n.d.). Protein X-Ray Structure Validation: Key Criteria.
  • yetnet. (n.d.). X-Ray Crystallography - Refinement.
  • IUCr Journals. (n.d.). Structure validation in chemical crystallography.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Phenix. (n.d.). X-ray Structure Refinement.
  • CCDC. (n.d.). Validation of Experimental Crystal Structures.
  • PMC - NIH. (n.d.). On the validation of crystallographic symmetry and the quality of structures.
  • Wikipedia. (n.d.). Structure validation.
  • J-STAGE. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data.
  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist.
  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • PMC - NIH. (n.d.). X-ray data processing.
  • ResearchGate. (2026, February 17). Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides.
  • PMC - NIH. (2025, February 11). Ascertaining a Structural Basis in Drug Discovery and Development.
  • PMC. (n.d.). Advancements in small molecule drug design: A structural perspective.
  • PMC. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
  • The ICR Publications Repository. (2017, November 8). Structure-based drug design: aiming for a perfect fit.
  • ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work?.
  • Rigaku. (n.d.). Introduction to single crystal X-ray analysis - I. What is X-ray crystallography?.
  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.
  • ResearchGate. (2026, February 7). Validation Aspects in Structure-Based Drug Design | Request PDF.
  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • Encyclopedia.pub. (2023, January 9). Structure-Based Drug Design.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Polynitro Functionalized 4-Phenyl-1H-pyrazoles as Heat-Resistant Explosives.
  • Sigma-Aldrich. (n.d.). 4-Nitro-1H-pyrazole 97 2075-46-9.
  • PMC. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD).
  • Re3data.org. (2026, February 3). Cambridge Structural Database.
  • Publishing at the Library. (n.d.). View of Cambridge Structural Database (WebCSD) | Issues in Science and Technology Librarianship.
  • Guidechem. (n.d.). 4-nitro-1H-pyrazole 2075-46-9 wiki.
  • PubMed. (2016, April 1). The Cambridge Structural Database.
  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights.
  • PubChem - NIH. (n.d.). 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376.
  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K.
  • Bentham Science. (2014, March 15). Synthesis and characterization of novel pyrazolone derivatives.
  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-.
  • ResearchGate. (n.d.). X‐ray single crystal structure of 4 i. | Download Scientific Diagram.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Chemsrc. (2025, August 23). 4-nitro-1H-pyrazole | CAS#:2075-46-9.
  • NIST WebBook. (n.d.). 1H-Pyrazole, 4-nitro-.
  • ResearchGate. (2023, July 10). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • BLD Pharm. (n.d.). 2075-46-9|4-Nitro-1H-pyrazole.
  • PMC - NIH. (2017, January 16). High Pressure Single Crystal Diffraction at PX^2.
  • PubChem. (n.d.). 4-(4-nitrophenyl)-1H-pyrazole | C9H7N3O2 | CID 2761097.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-1-pentyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Nitro-1-pentyl-1H-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.